Pirmenol
Descripción
an antiarrhythmic with class Ia activity
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Propiedades
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDBKTWDCXQJA-QIDMFYOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043839 | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-19-7, 129885-18-3, 129885-19-4 | |
| Record name | Pirmenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pirmenol's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol (B1678456) is a Class Ia antiarrhythmic agent that exerts its therapeutic effects by modulating the electrophysiological properties of cardiac myocytes.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interactions with key ion channels that govern the cardiac action potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and antiarrhythmic drug discovery. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Electrophysiological Profile of this compound
This compound is characterized by its dual action on both sodium and potassium channels within cardiac myocytes, a hallmark of Class Ia antiarrhythmic drugs.[1][3] Its primary mechanism involves the blockade of fast sodium channels and the inhibition of specific potassium currents, leading to a prolongation of the action potential duration (APD) and a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[1][3][4]
Sodium Channel Blockade
This compound exhibits a concentration-dependent and use-dependent blockade of the fast sodium channels (INa).[1][4] This action reduces the rate and magnitude of the initial rapid depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[4] The resting block of Vmax in the presence of 10 and 30 microM this compound was 9.48 +/- 3.12 and 20.36 +/- 3.61%, respectively.[4] The recovery from this block is relatively slow, with a time constant of 6.7 seconds at a holding potential of -105 mV.[1] This slow recovery kinetic is a distinguishing feature of Class Ia agents.[4]
Potassium Channel Inhibition
A key component of this compound's Class Ia and Class III activity is its ability to inhibit potassium currents, which are crucial for cardiac repolarization (Phase 3).[1][5][6] this compound has been shown to significantly depress the delayed rectifying potassium current (IK), which contributes to the prolongation of the action potential duration.[1][6] In rabbit Purkinje fibres, this compound displayed a strong depression of the delayed rectifying current ix with a KD-value of 1 mumol/l.[1] Furthermore, in rabbit atrial myocytes, this compound inhibits the transient outward current (Ito) in a concentration-dependent manner, with an IC50 of approximately 18 microM.[5] The drug also effectively suppresses acetylcholine- and adenosine-induced K+ currents, with IC50 values of about 1 microM and 8 microM, respectively.[5] This inhibition of repolarizing currents leads to a longer plateau phase of the action potential.[6]
Effects on Action Potential Duration
The dual effects of this compound on sodium and potassium channels result in a concentration-dependent modulation of the action potential duration (APD). At lower concentrations (0.5-5 µmol/l), the predominant effect is the prolongation of the APD due to potassium channel blockade.[1][6] However, at higher concentrations (≥ 10 µmol/l), this compound can cause a shortening of the APD.[1][4] This biphasic effect is a complex interplay between its Class I and Class III actions.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on various electrophysiological parameters in cardiac myocytes.
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Sodium Channel Blockade | ||||
| Vmax Depression (Resting) | Guinea-pig papillary muscle | 10 µM | 9.48 ± 3.12% decrease | [4] |
| 30 µM | 20.36 ± 3.61% decrease | [4] | ||
| Recovery Time Constant from Block | Rabbit Purkinje fibres | N/A | 6.7 s (at -105 mV) | [1] |
| Onset Time Constant of Use-Dependent Vmax Inhibition | Guinea-pig papillary muscle | 30 µM (at 2 Hz) | 1.32 ± 0.15 s | [4] |
| Potassium Channel Inhibition | ||||
| KD for ix Depression | Rabbit Purkinje fibres | N/A | 1 µmol/l | [1] |
| IC50 for Ito Inhibition | Rabbit atrial myocytes | N/A | ~18 µM | [5] |
| IC50 for Acetylcholine-induced K+ Current | Guinea-pig atrial myocytes | N/A | ~1 µM | [5] |
| IC50 for Adenosine-induced K+ Current | Guinea-pig atrial myocytes | N/A | ~8 µM | [5] |
| Action Potential Duration | ||||
| APD Prolongation | Rabbit Purkinje fibres | 0.5-5 µmol/l | Marked prolongation | [1] |
| APD Shortening | Rabbit Purkinje fibres | ≥ 10 µmol/l | Diminished duration | [1] |
| Guinea-pig ventricular myocardium | > 0.1 mM | Marked shortening | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's mechanism of action.
Voltage-Clamp Technique for Ion Channel Characterization
This technique is employed to control the membrane potential of a cardiac cell and measure the resulting ion currents.[1][7]
3.1.1. Two-Microelectrode Voltage Clamp (for Purkinje fibers) [1][7]
-
Cell Preparation: Isolated rabbit Purkinje fibers are used.[1]
-
Microelectrode Impalement: Two microelectrodes are inserted into a single cell. One electrode measures the membrane potential, while the other injects the necessary current to "clamp" the voltage at a predetermined level.[7]
-
Voltage Protocol Application: A series of voltage steps are applied to the cell to elicit and measure specific ion currents, such as the fast sodium current (INa) and the delayed rectifying potassium current (ix).[1]
-
Drug Application: this compound is perfused into the experimental chamber at various concentrations.[7]
-
Data Acquisition: The resulting changes in ion currents are recorded and analyzed to determine the drug's effect on channel kinetics.[1][7]
3.1.2. Whole-Cell Patch-Clamp (for isolated myocytes) [3][5]
-
Cell Isolation: Single atrial or ventricular myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion protocols.[3][5]
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution mimicking the intracellular ionic composition.[3]
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.
-
Voltage and Current Clamp: The amplifier can be switched between voltage-clamp mode (to measure ion currents at a controlled voltage) and current-clamp mode (to measure action potentials).[5]
-
Solutions:
-
Drug Application: this compound is added to the external solution at desired concentrations.[3]
Standard Microelectrode Technique for Action Potential Recording
This method is used to measure the transmembrane potential of cardiac cells and assess the effects of this compound on the action potential waveform.[1][4]
-
Tissue Preparation: Isolated cardiac preparations, such as papillary muscles or Purkinje fibers, are placed in a tissue bath and superfused with a physiological salt solution.[4]
-
Microelectrode Impalement: A sharp glass microelectrode filled with 3 M KCl is inserted into a cardiac cell to record the intracellular potential relative to an external reference electrode.[6]
-
Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes to elicit action potentials.[6]
-
Data Acquisition: Action potentials are recorded and displayed on an oscilloscope. Key parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization (APD50 and APD90) are measured before and after the application of this compound.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's primary mechanism of action on cardiac myocyte ion channels.
Caption: A generalized experimental workflow for evaluating this compound's effects.
Conclusion
This compound's mechanism of action on cardiac myocytes is a well-defined example of a Class Ia antiarrhythmic agent. Its dual blockade of sodium and potassium channels provides a potent mechanism for modulating cardiac electrophysiology. A thorough understanding of its concentration-dependent and use-dependent effects, as detailed in this guide, is crucial for its continued investigation and potential therapeutic applications. The experimental protocols and quantitative data presented here serve as a valuable resource for researchers in the field of cardiovascular pharmacology.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 3. benchchem.com [benchchem.com]
- 4. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Pirmenol's Primary Molecular Targets in the Heart: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary molecular targets of Pirmenol in the heart, with a focus on its electrophysiological effects and underlying mechanisms. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for professionals in cardiovascular research and drug development.
Executive Summary
This compound is a Class Ia antiarrhythmic agent that exerts its therapeutic effects primarily by modulating the function of several key cardiac ion channels. Its principal mechanism of action involves the blockade of both sodium and potassium channels, leading to a prolongation of the cardiac action potential duration and a decrease in myocardial excitability. This guide summarizes the quantitative data on this compound's interaction with its molecular targets, details the experimental protocols used to elucidate these interactions, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data on Molecular Targets
The following tables summarize the key quantitative parameters of this compound's effects on its primary molecular targets in the heart.
Table 1: this compound's Effect on Cardiac Potassium Channels
| Molecular Target | Parameter | Value | Species/Cell Type | Experimental Condition | Reference(s) |
| Delayed Rectifying K+ Current (Ix) | KD | 1 µmol/l | Rabbit Purkinje Fibers | Two-microelectrode voltage clamp | [1] |
| Acetylcholine-induced K+ Current (IK(ACh)) | IC50 | ~1 µM | Guinea-pig atrial myocytes | Acetylcholine-induced current |
Table 2: this compound's Effect on Cardiac Sodium Channels
| Molecular Target | Parameter | Value | Species/Cell Type | Experimental Condition | Reference(s) |
| Fast Na+ Current (INa) | Recovery from Block (Time Constant) | 6.7 s at -105 mV | Rabbit Purkinje Fibers | Two-microelectrode voltage clamp | [1] |
| Fast Na+ Current (INa) | Effect on Vmax | Use-dependent depression | Rabbit Purkinje Fibers | Action potential recording | [1] |
Note: A direct IC50 value for this compound's blockade of the peak cardiac sodium current (INa) was not explicitly available in the reviewed literature. The use-dependent depression of Vmax is a strong indicator of sodium channel blockade.
Signaling Pathways and Mechanisms of Action
This compound's interaction with the acetylcholine-induced potassium current involves a well-defined signaling cascade.
Inhibition of the Acetylcholine-Induced Potassium Current (IK(ACh))
Acetylcholine (ACh) released from vagal nerve endings binds to M2 muscarinic receptors on the surface of atrial myocytes. This receptor activation engages a heterotrimeric G-protein, leading to the dissociation of its βγ subunits. These Gβγ subunits directly bind to and open G-protein-gated inwardly-rectifying potassium (GIRK) channels, resulting in an outward potassium current (IK(ACh)) that hyperpolarizes the cell and shortens the action potential duration. This compound inhibits this current, likely by interfering with the interaction between the Gβγ subunits and the GIRK channel or by directly blocking the channel pore.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize this compound's effects on cardiac ion channels.
Two-Microelectrode Voltage Clamp in Purkinje Fibers
This technique is utilized to measure ion currents in multicellular preparations like cardiac Purkinje fibers.
-
Tissue Preparation: Cardiac Purkinje fibers are dissected from rabbit hearts and mounted in a temperature-controlled organ bath. The bath is continuously superfused with oxygenated Tyrode's solution.
-
Recording Setup: Two sharp glass microelectrodes filled with 3 M KCl are impaled into a single Purkinje fiber cell. One electrode measures the membrane potential, while the other injects current to clamp the voltage at desired levels.
-
Solutions:
-
Tyrode's Solution (Exemplary Composition): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
-
-
Experimental Procedure:
-
The preparation is allowed to equilibrate for at least 60 minutes.
-
Baseline action potentials and ion currents are recorded by applying specific voltage clamp protocols.
-
This compound is introduced into the superfusate at various concentrations.
-
The effects of this compound on ion currents (e.g., Ix and INa) and action potential parameters are recorded.
-
A washout period with drug-free solution is performed to assess the reversibility of the effects.
-
Whole-Cell Patch Clamp in Isolated Myocytes
This technique allows for the recording of ion currents from single cardiac cells.
-
Cell Isolation: Single atrial or ventricular myocytes are enzymatically isolated from guinea pig or rabbit hearts. This typically involves retrograde perfusion of the heart with a calcium-free buffer followed by enzymatic digestion with collagenase and protease.
-
Recording Setup: Isolated myocytes are placed in a recording chamber on an inverted microscope. A glass micropipette with a fine tip, filled with an intracellular-like solution, is brought into contact with the cell membrane to form a high-resistance (gigaohm) seal. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Solutions (Exemplary Compositions):
-
External (Bath) Solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for K+ currents): 120 mM K-aspartate, 20 mM KCl, 10 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES; pH adjusted to 7.2 with KOH.
-
-
Experimental Procedure:
-
After establishing the whole-cell configuration, the cell is allowed to stabilize for 5-10 minutes.
-
The membrane potential is held at a specific level (e.g., -80 mV), and voltage protocols are applied to elicit the ion current of interest (e.g., IK(ACh)).
-
Baseline currents are recorded.
-
This compound, along with any necessary agonists (e.g., acetylcholine), is applied to the bath solution.
-
The effect of this compound on the specific ion current is measured at various concentrations to determine parameters like IC50.
-
References
Investigating the Dual Na+/K+ Channel Blocking Properties of Pirmenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirmenol is a Class Ia antiarrhythmic agent characterized by its dual mechanism of action, involving the blockade of both sodium (Na+) and potassium (K+) channels in cardiac myocytes. This comprehensive technical guide delves into the core electrophysiological properties of this compound, presenting quantitative data on its channel blocking activities, detailed experimental protocols for its investigation, and visual representations of its mechanisms and workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic compounds and ion channel pharmacology.
Core Mechanism of Action: Dual Blockade of Na+ and K+ Channels
This compound's antiarrhythmic effects stem from its ability to modulate cardiac action potentials through the inhibition of key ion channels. Its primary targets are the fast sodium channels responsible for the rapid depolarization phase (Phase 0) and various potassium channels that contribute to repolarization (Phase 3).
-
Sodium Channel Blockade: this compound exhibits a use-dependent blockade of fast Na+ channels, meaning its inhibitory effect is more pronounced at higher heart rates. This action decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[1][2] This is a characteristic feature of Class I antiarrhythmic drugs. While a specific IC50 for peak Na+ current has not been consistently reported, the depression of Vmax serves as a key indicator of its Na+ channel blocking efficacy.[3] this compound's block is considered to be predominantly of the open channel state.[3]
-
Potassium Channel Blockade: this compound prolongs the action potential duration (APD) by inhibiting several types of potassium currents.[1][2] This Class III antiarrhythmic effect is primarily attributed to the blockade of the transient outward potassium current (Ito) and the delayed rectifier potassium current (IK).[1][2] This inhibition of repolarizing currents extends the refractory period of cardiac cells, contributing to its antiarrhythmic efficacy.
The dual blockade of Na+ and K+ channels results in both a slowing of conduction and a prolongation of the APD, a unique electrophysiological profile that underlies its therapeutic potential in treating various cardiac arrhythmias.
Quantitative Data: this compound's Inhibitory Profile
The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels, collated from in vitro studies.
Table 1: Potassium Channel Inhibition by this compound
| Target K+ Current | Parameter | Value | Species/Tissue |
| Transient Outward Current (Ito) | IC50 | ~18 µM | Rabbit Atrial Myocytes |
| Acetylcholine-induced K+ Current (IKACh) | IC50 | ~1 µM | Guinea-Pig Atrial Myocytes |
| Adenosine-induced K+ Current | IC50 | ~8 µM | Guinea-Pig Atrial Myocytes |
| Delayed Rectifying Current (ix) | KD | 1 µM | Rabbit Purkinje Fibres[2] |
Table 2: Sodium Channel and Other Effects of this compound
| Target/Effect | Parameter | Value | Species/Tissue |
| Fast Sodium Current (Vmax) | Effect | Depression and negative shift of the Vmax/Em-relation | Rabbit Purkinje Fibres[2] |
| Recovery from Na+ Channel Block | Time Constant | 6.7 s at -105 mV | Rabbit Purkinje Fibres[2] |
| L-type Ca2+ Current (ICaL) | Effect | ~20% decrease at 30 µM | Guinea-pig atrial myocytes[4] |
Experimental Protocols
Detailed below are standardized protocols for the in vitro electrophysiological assessment of this compound's effects on cardiac Na+ and K+ channels using the whole-cell patch-clamp technique.
Protocol for Measuring Transient Outward K+ Current (Ito) Inhibition
This protocol is designed to isolate and record Ito in single cardiac myocytes to quantify the inhibitory effect of this compound.
1. Cell Preparation:
-
Isolate single atrial or ventricular myocytes from rabbit or guinea pig hearts using established enzymatic digestion protocols.[5]
-
Allow cells to stabilize in a holding solution before recording.
2. Solutions:
-
External Solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[5]
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).[5]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Dilute to final working concentrations in the external solution on the day of the experiment.[5]
3. Electrophysiological Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition software (e.g., pCLAMP).
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.[5]
-
Establish a whole-cell configuration on a selected myocyte.
-
Hold the cell at a holding potential of -80 mV.[5]
4. Voltage-Clamp Protocol for Ito Isolation:
-
To inactivate Na+ and Ca2+ channels, apply a 500 ms (B15284909) depolarizing prepulse to -40 mV.[5]
-
Immediately following the prepulse, apply a 300 ms test pulse to potentials ranging from -30 mV to +60 mV in 10 mV increments to elicit Ito.[5]
-
Apply test pulses at a frequency of 0.1 Hz to allow for full recovery from inactivation.[5]
5. Data Analysis:
-
Measure the peak outward current at each test potential before and after the application of increasing concentrations of this compound.
-
Construct current-voltage (I-V) relationship curves.
-
To determine the IC50 value, measure the percentage of Ito block at a specific test potential (e.g., +40 mV) for each concentration and fit the data to a Hill equation.[5]
Protocol for Assessing Fast Na+ Current (INa) Blockade
This protocol provides a general framework for measuring the effect of this compound on INa, often assessed indirectly through its effect on Vmax in multicellular preparations or directly in single cells.
1. Preparation:
-
Multicellular Preparations: Dissect cardiac Purkinje fibers or papillary muscles from rabbit or guinea pig hearts and mount them in a tissue bath.
-
Single Cells: Isolate ventricular myocytes as described in section 3.1.1.
2. Solutions:
-
Use appropriate Tyrode's solution for multicellular preparations or the external/internal solutions described in section 3.1.2 for single cells.
3. Electrophysiological Recording:
-
Two-Microelectrode Voltage Clamp (for Purkinje fibers): Impale a cell with two microelectrodes, one for voltage recording and one for current injection, to clamp the membrane potential.[3]
-
Whole-Cell Patch Clamp (for single myocytes): Follow the procedure described in section 3.1.3.
4. Voltage-Clamp Protocol for INa Elicitation:
-
Hold the cell at a hyperpolarized potential (e.g., -100 to -120 mV) to ensure the full availability of Na+ channels.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) to elicit INa.
-
The peak inward current corresponds to the activation of fast Na+ channels.
5. Data Analysis:
-
Measure the peak inward Na+ current at each test potential in the absence and presence of various concentrations of this compound.
-
Analyze the data to determine the concentration-dependent inhibition of INa and calculate the IC50 value.
-
For an indirect assessment using Vmax, record action potentials under current-clamp mode and measure the maximum rate of depolarization before and after drug application.[3]
Visualizing this compound's Action and Investigation
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways, experimental workflows, and logical relationships central to understanding this compound's dual ion channel blockade.
Caption: this compound's dual mechanism of action on cardiac ion channels.
Caption: Workflow for voltage-clamp experiments to assess this compound.
Caption: Logical relationship of this compound's electrophysiological effects.
Conclusion
This compound's distinct electrophysiological profile, characterized by its dual blockade of sodium and potassium channels, positions it as a significant compound in the landscape of antiarrhythmic therapies. A thorough understanding of its quantitative effects on specific ion channels and the application of rigorous experimental protocols are paramount for its continued investigation and potential clinical application. This technical guide provides a foundational resource for researchers to design and execute robust studies into the multifaceted actions of this compound and similar antiarrhythmic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Preclinical Pharmacology of Pirmenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol (B1678456) is a Class Ia antiarrhythmic agent with demonstrated efficacy in a variety of preclinical animal models.[1] As a pyridinemethanol derivative, it exerts its primary effect by blocking sodium channels in the cardiac cell membrane.[2] Extensive preclinical investigations in species including dogs, rats, mice, rabbits, and guinea pigs have characterized its pharmacodynamic, pharmacokinetic, and toxicological profile.[1][3] These studies have shown this compound to be effective against both atrial and ventricular arrhythmias induced by various methods, with a relatively wide margin of safety compared to other Class I agents.[3] Its electrophysiological effects are complex, involving actions on multiple ion channels, and notably, its efficacy appears less dependent on serum potassium levels than other drugs in its class.[3] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Pharmacodynamics
This compound's primary pharmacodynamic effect is the suppression of cardiac arrhythmias. This is achieved through its modulation of cardiac ion channels, which alters the electrophysiological properties of cardiac tissues.
Antiarrhythmic Activity
This compound has demonstrated broad-spectrum antiarrhythmic activity in various animal models. It is effective against arrhythmias of both atrial and ventricular origin, as well as those induced by chemical, mechanical, or electrical means.[3]
A key model used to evaluate this compound's efficacy is the conscious coronary artery-ligated (Harris) dog model, which simulates clinical ventricular arrhythmias.[3] In this model, this compound, administered intravenously or orally, effectively suppresses, prevents, and terminates cardiac arrhythmias.[3]
| Animal Model | Arrhythmia Type | This compound Dosage | Efficacy | Reference |
| Conscious Coronary Artery-Ligated Dog | Ventricular | 2.5 mg/kg (IV) | 80% conversion to normal rhythm | [4] |
| Conscious Coronary Artery-Ligated Dog | Ventricular | 5 mg/kg (IV) | Effective against higher-rate arrhythmias | [4] |
| Anesthetized Rat (Coronary Artery Ligation) | Ventricular Fibrillation | 5 mg/kg | Complete suppression | [5] |
Electrophysiology
This compound's antiarrhythmic effects are a direct result of its influence on the electrical activity of the heart. As a Class Ia agent, its primary mechanism is the blockade of fast sodium channels, which reduces the maximum upstroke velocity (Vmax) of the cardiac action potential.[6]
-
Effects on Action Potential: In isolated rabbit and guinea pig atrial muscles and Purkinje fibers, this compound (at concentrations of 1 µM and higher) depresses Vmax and prolongs the action potential duration at 90% repolarization (APD90) without affecting the resting membrane potential.[6] In ventricular myocytes, at 5 µM, it depresses the early plateau phase and lengthens the final repolarization.[6]
-
Ion Channel Effects: The prolongation of the action potential is attributed to the depression of the calcium current and the delayed outward potassium current.[6] this compound also inhibits the muscarinic acetylcholine (B1216132) receptor-operated K+ current (IK.ACh) in guinea pig atrial cells, which may contribute to its efficacy in vagally induced atrial fibrillation.[7]
-
Effects on Cardiac Conduction and Refractoriness: In dogs with recent myocardial infarction, this compound increased ventricular excitation thresholds and both relative and effective refractory periods in ischemically injured myocardium.[8]
Caption: Signaling pathway of this compound's electrophysiological effects.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several animal species, demonstrating good oral absorption and wide tissue distribution.
| Parameter | Dog | Monkey | Animal (General) | Reference |
| Elimination Half-Life (IV) | - | - | 3-4 hours | [9] |
| Oral Bioavailability | - | - | Complete | [9] |
| Protein Binding | - | - | 83-90% (human plasma) | [9] |
| Excretion | - | - | 40-50% urine, remainder in feces | [9] |
| Enterohepatic Recycling | - | Established | - | [9] |
Experimental Protocols
Pharmacokinetic Studies in Dogs and Monkeys: Metabolic disposition and pharmacokinetic studies were conducted in laboratory animals.[9] Following intravenous administration, a two-compartment body model was used to characterize this compound's pharmacokinetics.[9] For oral absorption studies, this compound was administered orally, and systemic bioavailability was determined.[9] Tracer studies with radiolabeled this compound were used to determine excretion routes, with urine and feces collected and analyzed for radioactivity.[9] Enterohepatic recycling was investigated in bile duct-cannulated monkeys.[9]
Caption: General workflow for preclinical pharmacokinetic studies of this compound.
Toxicology
Preclinical toxicology studies have established a favorable safety profile for this compound.
Acute, Sub-chronic, and Chronic Toxicity
| Species | Study Type | Route | Key Findings | Reference |
| Mice, Rats, Dogs | Acute | Oral, IV | No pathologic changes in surviving animals. | [1] |
| Rodents | Repeated Dose | - | Reduction in body weight gain. | [1] |
| Dogs | Repeated Dose | - | Dryness of oral mucosa. | [1] |
| Rats | Chronic (52 weeks) | Diet | Tolerated up to 100 mg/kg/day with no drug-related aberrations. | [1] |
| Beagle Dogs | Chronic (52 weeks) | - | Tolerated up to 30 mg/kg/day with no significant changes in biochemical, hematologic, or urinary parameters. | [1] |
Reproductive and Genetic Toxicology
| Species | Study Type | Findings | Reference |
| Rats | Reproductive | No significant effect on litter size or embryonic viability. No overt effects on male fertility. | [1] |
| Rabbits | Reproductive | No effect on average litter size, embryonic viability, or fetal wastage. | [1] |
| - | Genetic | Failed to elicit DNA damage or induce cytogenetic alterations. | [1] |
Experimental Protocols
Toxicology Studies: Preclinical toxicology data were obtained in rats, mice, dogs, and rabbits.[1]
-
Acute Toxicity: Animals received single oral or intravenous doses of this compound, and surviving animals were monitored for pathologic changes.[1]
-
Repeated Dose Toxicity: this compound was administered repeatedly over a period of time, and clinical signs, body weight, and pathological changes were observed.[1]
-
Chronic Toxicity: For the 52-week study in rats, this compound was administered in the diet.[1] In beagle dogs, it was administered for a similar duration.[1] Clinical laboratory parameters, ophthalmic findings, and pathology were evaluated.[1]
-
Reproductive Toxicology: The effects of this compound on fertility, embryonic viability, and fetal development were assessed in rats and rabbits.[1]
-
Genetic Toxicology: Assays were conducted to determine if this compound could induce DNA damage or chromosomal aberrations.[1]
Conclusion
The preclinical data for this compound demonstrate a potent and long-acting Class Ia antiarrhythmic agent with a favorable safety and pharmacokinetic profile in animal models.[1][3][9] Its efficacy against a broad range of arrhythmias, coupled with a wide therapeutic window and a relative lack of dependence on serum potassium levels, suggested it could be a valuable clinical agent.[3] The comprehensive preclinical evaluation, encompassing pharmacodynamics, pharmacokinetics, and toxicology, provided a strong foundation for its progression into clinical development.
References
- 1. Preclinical toxicology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. This compound: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits muscarinic acetylcholine receptor-operated K+ current in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic actions of this compound in dogs with recent myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol's Electrophysiological Impact on Purkinje Fiber Action Potential Duration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of pirmenol (B1678456) on cardiac Purkinje fibers, with a specific focus on its impact on action potential duration (APD). This compound is an antiarrhythmic agent exhibiting a complex mechanism of action, with characteristics of both Class I and Class III antiarrhythmic drugs.[1] A thorough understanding of its precise effects on the intricate electrical signaling of Purkinje fibers is crucial for its development and clinical application.
Electrophysiological Profile of this compound in Purkinje Fibers
This compound demonstrates a concentration-dependent dual effect on the action potential duration in Purkinje fibers.[1] At lower concentrations, it predominantly prolongs the APD, a hallmark of Class III antiarrhythmic agents.[1] Conversely, at higher concentrations, this compound tends to shorten the APD, a feature more aligned with Class I drugs.[1]
The Class I action of this compound is attributed to its blockade of fast sodium channels, which leads to a decrease in the maximum rate of depolarization (Vmax).[1][2] This effect is more pronounced at higher concentrations and exhibits use-dependency, meaning the blockade is more significant at faster heart rates.[1] The Class III effect, characterized by the prolongation of the action potential duration, is primarily due to the inhibition of potassium currents responsible for repolarization.[1][2] Specifically, this compound has been shown to depress the delayed rectifying potassium current (IK).[1] This inhibition of repolarizing currents results in a longer plateau phase of the action potential.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from various studies on the effects of this compound on the electrophysiological parameters of Purkinje fibers.
Table 1: Effect of this compound on Action Potential Duration (APD) in Canine Purkinje Fibers
| Concentration (M) | Change in APD at 50% Repolarization (APD50) | Change in APD at 90% Repolarization (APD90) | Reference |
| ≥ 1 x 10-5 | Decreased | Prolonged | [3] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Rabbit Purkinje Fibers
| Concentration (µmol/L) | Effect on Action Potential Duration | Reference |
| 0.5 - 5 | Marked Prolongation | [4] |
| ≥ 10 | Shortened | [4] |
Table 3: Comparative Effects of this compound and Other Class Ia Antiarrhythmics on Vmax in Purkinje Fibers
| Drug | Concentration (M) | Species | Approximate % Decrease in Vmax | Reference |
| This compound | 1 x 10-5 | Canine | Significant Depression | [5] |
| Disopyramide | 2.1 x 10-5 (5 µg/ml) | Canine | Significant Depression | [5] |
| Quinidine | 1 x 10-5 | Canine | Significant Depression | [5] |
| Procainamide | Not Specified | Canine | Significant Depression | [5] |
Detailed Experimental Protocols
The following outlines a typical experimental methodology for assessing the effects of this compound on the action potential duration of Purkinje fibers, based on cited literature.
Preparation of Purkinje Fibers
-
Animal Model : Canine or rabbit hearts are commonly used as a source for Purkinje fibers.[1][5]
-
Dissection : The heart is rapidly excised and placed in a cold, oxygenated Tyrode's solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of the ventricles.[5]
-
Mounting and Superfusion : The isolated Purkinje fiber is mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant temperature, typically 37°C. The composition of the Tyrode's solution is generally (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.9, NaHCO3 12, and glucose 5.5.[5]
Electrophysiological Recording
-
Microelectrodes : Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fiber cells to measure transmembrane potentials.[4][5]
-
Stimulation : The fiber is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
-
Data Acquisition : Action potentials are recorded and analyzed for various parameters, including amplitude, duration at 50% and 90% repolarization (APD50 and APD90), and the maximum upstroke velocity (Vmax).
Visualizing this compound's Mechanism and Experimental Workflow
To further elucidate the effects of this compound, the following diagrams illustrate its mechanism of action and the typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to the In Vivo Pharmacokinetics of Pirmenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of pirmenol (B1678456), a class Ia antiarrhythmic agent. The information is compiled from preclinical and clinical studies, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles across various species.
Core Pharmacokinetic Parameters
The pharmacokinetics of this compound have been evaluated in humans and various animal models, demonstrating generally favorable properties for an antiarrhythmic agent. The drug's disposition is adequately described by a two-compartment body model.[1]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in vivo.
Table 1: Pharmacokinetics of this compound in Humans
| Administration Route | Dose | Cmax (µg/mL) | Tmax (hours) | t½ (hours) | Vd (L/kg) | CL (mL/min/kg) | Bioavailability (%) | Reference(s) |
| Intravenous | 150 mg | 2.14 ± 0.75 | - | 6.5 - 9.4 | 0.70 | 3.0 ± 2.6 | - | [1] |
| Oral | 150 mg | 1.3 ± 0.55 | 1 - 3 | 7.6 | - | - | 87 | [1] |
| Oral | 200 mg | 1.8 | 1 - 1.5 | 9.3 ± 3.0 | - | - | - | |
| Oral | 250 mg | 2.7 | 1 - 1.5 | 9.3 ± 3.0 | - | - | - | |
| Oral | 300 mg | 3.4 | 1 - 1.5 | 9.3 ± 3.0 | - | - | - |
Table 2: Comparative Pharmacokinetics of this compound in Animal Models
| Species | Administration Route | t½ (hours) | Key Findings | Reference(s) |
| Animals (general) | Intravenous | 3 - 4 | General half-life in laboratory animals. | [1] |
| Dog | Intravenous | - | Clearance of (-)-pirmenol is lower than (+)-pirmenol. | |
| Monkey (Macaca mulatta) | Not Specified | - | Evidence of enterohepatic recycling from bile duct cannulation studies. | [1] |
Absorption
Oral absorption of this compound is reported to be complete and is not subject to significant first-pass metabolism.[1] In humans, the systemic oral bioavailability averages 87%.[1]
Distribution
This compound is widely distributed in tissues, with animal studies indicating higher drug concentrations in tissues than in plasma.[1] The volume of distribution in humans is approximately 0.70 L/kg following intravenous administration.[1] this compound is highly bound to human plasma proteins, with a binding percentage ranging from 83% to 90%.[1]
Metabolism
This compound is partially eliminated as an unchanged drug and is also partly metabolized.[1] While detailed metabolic pathways in humans are not fully elucidated in the reviewed literature, studies in dogs have identified several urinary metabolites. The primary metabolic routes appear to involve oxidation and conjugation.
Mandatory Visualization: Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Excretion
The excretion of this compound and its metabolites occurs through both renal and fecal routes.[1] Tracer studies in animals have shown that approximately 40% to 50% of the administered radioactive dose is excreted in the urine, with the remainder found in the feces.[1] The fecal excretion is primarily due to the excretion of radioactivity in the bile.[1] In humans, approximately 23% to 31% of the administered dose is recovered as unchanged this compound in the urine.[1] Evidence of enterohepatic recycling has been established in bile duct-cannulated monkeys, which may contribute to the drug's relatively long half-life.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Animal Models
A general protocol for assessing the pharmacokinetics of this compound in an animal model, such as the dog, is outlined below. This is a composite representation based on standard preclinical study designs.
1. Animal Model:
-
Species: Beagle dogs
-
Health Status: Healthy, purpose-bred animals.
-
Housing: Housed in accordance with IACUC guidelines in AAALAC-accredited facilities.
2. Drug Administration:
-
Intravenous (IV): A single dose is administered via a peripheral vein, typically as a slow bolus or a short infusion. The formulation is a sterile, isotonic solution.
-
Oral (PO): A single dose is administered via oral gavage or in a capsule. The formulation can be a solution or a solid dosage form.
3. Blood Sampling:
-
Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
4. Urine and Feces Collection:
-
Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).
-
The total volume of urine and weight of feces are recorded.
Mandatory Visualization: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for this compound Quantification
A common method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
1. Sample Preparation:
-
Plasma or urine samples are subjected to liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering endogenous substances.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
3. Quantification:
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug.
Logical Relationships in this compound Pharmacokinetics
The interplay between the different pharmacokinetic processes determines the overall exposure and time course of this compound in the body.
Mandatory Visualization: ADME Logical Relationship
Caption: Logical relationship of ADME processes for this compound.
References
Pirmenol: A Technical Guide for the Research Professional
An In-depth Review of a Class Ia Antiarrhythmic Agent
Abstract
Pirmenol (B1678456) is a Class Ia antiarrhythmic agent with a well-documented efficacy in the management of both ventricular and supraventricular arrhythmias.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its electrophysiological properties, mechanism of action, pharmacokinetic profile, and clinical efficacy, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and visual diagrams of key pathways and workflows are also included to facilitate a deeper understanding of this compound.
Introduction
This compound hydrochloride is a piperidine (B6355638) derivative antiarrhythmic drug that exhibits characteristics typical of the Vaughan Williams Class Ia classification.[2][3] These agents primarily act by blocking sodium channels, which slows the upstroke of the cardiac action potential, and they also prolong the repolarization phase.[4] this compound has demonstrated effectiveness in suppressing premature ventricular complexes (PVCs) and treating ventricular tachycardia.[5][6][7] Its pharmacokinetic profile allows for less frequent dosing compared to other Class Ia agents like procainamide (B1213733) and quinidine.[2]
Mechanism of Action and Electrophysiology
As a Class Ia antiarrhythmic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac myocytes.[3][4] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction. Additionally, this compound blocks potassium channels, which contributes to a prolongation of the action potential duration and, consequently, the effective refractory period.[4][8] This dual action on sodium and potassium channels is characteristic of Class Ia agents and underlies its antiarrhythmic effects.[3] this compound has also been shown to inhibit the muscarinic acetylcholine (B1216132) receptor-operated K+ current, which may contribute to its efficacy in vagally induced atrial fibrillation.[9]
Signaling Pathway
The following diagram illustrates the mechanism of action of Class Ia antiarrhythmic agents like this compound at the cellular level.
Electrophysiological Effects on Cardiac Tissue
This compound exerts significant effects on the electrical properties of the heart, which are observable through electrocardiogram (ECG) and intracardiac electrophysiologic studies.[10][11] These changes are consistent with its Class Ia antiarrhythmic properties.
| Parameter | Effect of this compound | Reference |
| PR Interval | Prolonged | [10][12] |
| QRS Duration | Prolonged | [10] |
| QTc Interval | Prolonged | [5][10] |
| HV Interval | Prolonged | [10][11] |
| Atrial Effective Refractory Period | Prolonged | [10] |
| Ventricular Effective Refractory Period | Prolonged | [10] |
| Sinus Cycle Length | Shortened/Decreased | [10][11] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral bioavailability and a relatively long elimination half-life, which supports twice-daily dosing.[7][13]
| Parameter | Value | Reference |
| Oral Bioavailability | ~87% | [13] |
| Elimination Half-Life | 6 to 9 hours in patients | [13] |
| 7 to 9.4 hours | [5] | |
| 10.5 ± 2 hours | [7] | |
| Protein Binding | 83% to 90% | [13] |
| Excretion | 23% to 31% unchanged in urine | [13] |
| 40% to 50% of radioactive dose in urine | [13] | |
| Therapeutic Plasma Concentration | 1.0 - 3.8 µg/mL for PVC suppression | [5] |
| 1.31 ± 0.67 mg/L (trough) for effective PVC suppression | [6] | |
| Median minimum effective concentration of 1.5 µg/mL | [14] |
Clinical Efficacy
Clinical studies have demonstrated this compound's efficacy in treating various cardiac arrhythmias.
| Arrhythmia Type | Efficacy | Reference |
| Premature Ventricular Complexes (PVCs) | ≥90% reduction with 70-150 mg IV infusions | [5] |
| 87% mean reduction in responders (up to 200 mg bid) | [6] | |
| 94% median suppression (200-500 mg/day) | [7] | |
| Ventricular Tachycardia (VT) | Suppressed in 4 of 17 patients (similar to procainamide) | [10] |
| Rendered noninducible in an additional 2 of 13 patients resistant to procainamide | [10] | |
| Paroxysmal Supraventricular Tachycardia (PSVT) | Restored sinus rhythm in 4 of 7 patients (57%) with a single oral dose | [15] |
| Paroxysmal Atrial Fibrillation (PAF) | Restored sinus rhythm in 4 of 9 patients (44%) with a single oral dose | [15] |
| PVCs and PAF/PSVT | Improved or better in 86.7% and 100% of patients, respectively | [1] |
Experimental Protocols
In Vitro Electrophysiological Studies (Patch-Clamp)
A common method to assess the effects of this compound on ion channels is the whole-cell patch-clamp technique.
Methodology:
-
Cell Isolation: Isolate single ventricular or atrial myocytes from animal hearts (e.g., rabbit, guinea pig).[8]
-
Recording: Use a patch-clamp amplifier and electrodes to form a high-resistance (gigaohm) seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure individual ion currents, such as the fast sodium current (I_Na) and the delayed rectifier potassium current (I_K).[8]
-
Drug Application: Perfuse the cells with a control solution to establish a stable baseline recording. Subsequently, apply solutions containing this compound at various concentrations.[16]
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the drug to determine the percentage of channel block. Fit the concentration-response data to a Hill equation to calculate the IC50 value.[17]
Clinical Electrophysiology Studies
These studies are conducted in patients to evaluate the in-vivo effects of this compound.
Methodology:
-
Patient Selection: Enroll patients with a history of symptomatic arrhythmias, such as ventricular tachycardia.[10][11]
-
Baseline Study: After discontinuing any other antiarrhythmic medications, perform a baseline electrophysiologic study involving intracardiac catheter placement for recording and stimulation.[10]
-
Drug Administration: Administer this compound intravenously or orally.[10][11]
-
Post-Drug Study: Repeat the electrophysiologic stimulation protocols to assess changes in cardiac conduction intervals, refractory periods, and the inducibility of arrhythmias.[10]
-
ECG Monitoring: Continuously monitor surface ECG to measure changes in PR, QRS, and QT intervals.[11]
Logical Relationships in Therapeutic Application
The decision to use this compound and the assessment of its efficacy follows a logical progression.
Adverse Effects and Safety Profile
This compound is generally well-tolerated.[2] However, like other Class Ia antiarrhythmic agents, it carries a risk of proarrhythmia, including an aggravation of the existing arrhythmia.[6] A significant adverse effect to monitor is the prolongation of the Q-T interval, which can increase the risk of Torsade de Pointes.[6][18] Other reported side effects are generally mild and may include gastrointestinal disturbances.[1]
Conclusion
This compound is a potent Class Ia antiarrhythmic agent with a well-defined electrophysiological and pharmacokinetic profile. Its efficacy in managing a range of cardiac arrhythmias, coupled with a favorable dosing schedule, makes it a valuable compound for study and potential therapeutic use. This guide provides a foundational technical overview to support further research and development efforts in the field of antiarrhythmic therapies. Researchers should pay close attention to its effects on cardiac repolarization and the potential for proarrhythmia in their investigations.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. partone.litfl.com [partone.litfl.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic efficacy of this compound in the treatment of premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits muscarinic acetylcholine receptor-operated K+ current in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound enantiomers and pharmacodynamics of this compound racemate in patients with premature ventricular contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical effects and pharmacokinetics of a single oral dose of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug-induced QT prolongation - Wikipedia [en.wikipedia.org]
The Cellular Basis of Pirmenol's Antiarrhythmic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirmenol (B1678456) is a Class IA antiarrhythmic agent characterized by its potent effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's antiarrhythmic activity. By modulating a suite of cardiac ion channels, this compound alters the cardiac action potential, thereby suppressing arrhythmogenesis. This document collates quantitative data from various preclinical studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the key pathways and experimental workflows.
Introduction
This compound hydrochloride is a piperidine (B6355638) derivative antiarrhythmic drug.[1] According to the Vaughan Williams classification, it is categorized as a Class IA agent, a group of drugs that primarily act by blocking sodium channels and prolonging the cardiac action potential duration.[2][3] Its therapeutic efficacy in managing ventricular arrhythmias stems from its distinct electrophysiological profile, which involves interactions with multiple cardiac ion channels.[4][5] Understanding the cellular basis of this compound's action is crucial for its optimal clinical application and for the development of novel antiarrhythmic therapies.
Electrophysiological Effects of this compound
This compound exerts its antiarrhythmic effects by modulating the electrophysiological properties of cardiac myocytes. Its hallmark effects include a reduction in the maximum upstroke velocity of the action potential (Vmax) and a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[2][6]
Effects on Action Potential Parameters
This compound's primary effect is on the cardiac action potential. At therapeutic concentrations, it demonstrates a dose-dependent prolongation of the APD.[2] However, at higher concentrations (≥ 10 µmol/l), a shortening of the APD has been observed.[2] This biphasic effect is a key characteristic of its cellular action.
Effects on Cardiac Conduction
By blocking the fast inward sodium current, this compound slows the depolarization phase of the action potential, leading to a decrease in Vmax.[2] This translates to a slowing of conduction velocity within the cardiac tissue, an essential mechanism for the termination of re-entrant arrhythmias.
Molecular Mechanism of Action: Ion Channel Modulation
This compound's electrophysiological effects are a direct consequence of its interaction with several key cardiac ion channels. Its multi-channel blocking activity contributes to its overall antiarrhythmic profile.
Sodium Channel (NaV1.5) Blockade
As a Class IA agent, this compound's principal mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5).[2][3] This inhibition of the fast inward sodium current (I_Na) is responsible for the reduction in Vmax and the slowing of conduction.[2] Studies have shown that this compound acts as an open channel blocker, with a recovery time constant of 6.7 seconds at a holding potential of -105 mV.[2] While a precise IC50 value for I_Na block by this compound is not consistently reported in the literature, its effect is often described as a significant, dose-dependent depression.[6][7]
Potassium Channel Blockade
This compound also exhibits significant activity on several types of potassium channels, which contributes to its APD-prolonging effects.
-
Delayed Rectifier Potassium Current (I_K): this compound causes a strong depression of the delayed rectifying current (termed I_x in some studies), with a reported K_D value of 1 µmol/l.[2] This inhibition of repolarizing potassium currents is a major contributor to the prolongation of the action potential.
-
Transient Outward Potassium Current (I_to): this compound inhibits the transient outward current (I_to) in a concentration-dependent manner, with a reported IC50 of approximately 18 µM in rabbit atrial myocytes. The mechanism of I_to blockade is consistent with a time-dependent open channel block.
-
Acetylcholine-activated Potassium Current (I_K,ACh): In atrial myocytes, this compound effectively suppresses the acetylcholine-induced potassium current, with a reported IC50 of about 1 µM.[4][8] This action may be particularly beneficial in preventing vagally-induced atrial fibrillation.[4]
Calcium Channel Blockade
The effect of this compound on L-type calcium channels (I_Ca,L) is less pronounced. One study reported that at a concentration of 30 µM, this compound decreased the voltage-dependent L-type Ca2+ current by about 20%.[8] A specific IC50 value for I_Ca,L blockade has not been consistently reported.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's effects on cardiac ion channels and action potential parameters from various preclinical studies.
Table 1: this compound's Effect on Cardiac Ion Channels
| Ion Channel | Species/Cell Type | IC50 / K_D | Effect | Reference |
| Delayed Rectifier K+ Current (I_x) | Rabbit Purkinje Fibres | 1 µM (K_D) | Strong Depression | [2] |
| Transient Outward K+ Current (I_to) | Rabbit Atrial Myocytes | ~18 µM | Inhibition | |
| Acetylcholine-activated K+ Current (I_K,ACh) | Guinea-pig Atrial Myocytes | ~1 µM | Suppression | |
| Adenosine-induced K+ Current | Guinea-pig Atrial Myocytes | ~8 µM | Suppression | |
| L-type Ca2+ Current (I_Ca,L) | Rabbit Atrial Myocytes | Not Reported | ~20% decrease at 30 µM |
Table 2: Comparative Electrophysiological Effects of this compound and Other Class IA Antiarrhythmics
| Parameter | This compound | Quinidine | Procainamide | Reference |
| Vmax | Significant Depression | Significant Depression | Similar to this compound | [6][9] |
| APD Prolongation | Pronounced | Pronounced | Similar to this compound | [6][9] |
| QT Interval Change | 8 ± 9 ms | 46 ± 30 ms | Not directly compared | [2] |
| JT Interval Change | -2 ± 10 ms | 41 ± 36 ms | Not directly compared | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the cellular electrophysiological effects of this compound.
Whole-Cell Patch-Clamp Technique
This technique is used to record ionic currents from single cardiac myocytes.
-
Cell Isolation: Single atrial or ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).
-
Pipette Solution (Intracellular): Typically contains a high concentration of a potassium salt (e.g., K-aspartate or KCl), a pH buffer (e.g., HEPES), and an ATP source (e.g., MgATP).
-
External Solution (Extracellular): A physiological salt solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl2, MgCl2, and a pH buffer.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and record individual ionic currents. For example, to record I_to, a depolarizing prepulse is used to inactivate sodium channels, followed by a test pulse to various potentials.[6] To study I_Kr (a component of the delayed rectifier current), a depolarizing pulse is followed by a repolarizing step to record the characteristic tail current.[6]
-
Drug Application: this compound is added to the external solution at various concentrations to determine its effect on the recorded currents.
Microelectrode Technique
This technique is used to record action potentials from multicellular preparations like cardiac Purkinje fibers.
-
Preparation: Purkinje fibers are dissected from animal hearts (e.g., canine, rabbit) and superfused with a physiological solution.
-
Microelectrode: A sharp glass microelectrode filled with a high concentration of KCl is inserted into a single cell to record the transmembrane potential.
-
Stimulation: The preparation is stimulated at a constant rate to elicit action potentials.
-
Data Acquisition: Action potential parameters such as Vmax, APD at different levels of repolarization (e.g., APD90), and resting membrane potential are measured before and after the application of this compound.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's primary mechanism of action on cardiac ion channels.
Experimental Workflow for Ion Channel Analysis
Caption: A generalized experimental workflow for voltage-clamp studies.
Conclusion
The antiarrhythmic activity of this compound is rooted in its multi-channel blocking properties at the cellular level. As a Class IA agent, its primary action is the blockade of fast sodium channels, leading to slowed conduction. Additionally, its significant inhibition of several potassium currents results in a prolongation of the action potential duration and effective refractory period. This dual action on both depolarization and repolarization makes this compound an effective agent for the management of ventricular arrhythmias. Further research into the specific molecular interactions of this compound with its target ion channels may provide insights for the development of next-generation antiarrhythmic drugs with improved efficacy and safety profiles.
References
- 1. Pharmacokinetics and efficacy of this compound hydrochloride in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. This compound hydrochloride (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pirmenol Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol (B1678456) hydrochloride is a Class Ia antiarrhythmic agent utilized in cardiovascular research to investigate and modulate cardiac electrophysiology.[1] It primarily functions by blocking both sodium (Na+) and potassium (K+) channels in cardiac myocytes, leading to a prolongation of the action potential duration.[2] Additionally, this compound hydrochloride has been shown to inhibit the muscarinic acetylcholine (B1216132) receptor-operated K+ current (IK.ACh), making it a valuable tool for studying atrial fibrillation and other arrhythmias.[3][4] Accurate and consistent preparation and storage of this compound hydrochloride stock solutions are paramount for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation and storage of this compound hydrochloride stock solutions for in vitro and in vivo studies.
Data Presentation
The following tables summarize the key quantitative data for this compound hydrochloride, aiding in the design of experimental protocols.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes |
| Water | 100 mg/mL (266.70 mM) | Sonication may be required to fully dissolve.[5] |
| DMSO | 66.67 mg/mL (177.81 mM) | Sonication may be required to fully dissolve.[5] |
| Ethanol | ~10 mg/mL | - |
| Dimethylformamide (DMF) | ~2 mg/mL | - |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | First dissolve in ethanol, then dilute with the aqueous buffer.[5] |
Table 2: Storage and Stability of this compound Hydrochloride Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Stored under nitrogen is recommended.[3] |
| -20°C | 1 month | Stored under nitrogen is recommended.[3] |
| 2-8°C | Short term (days to weeks) | For solid powder.[6] |
| Room Temperature (1-30°C) | - | For capsules, away from direct sunlight and moisture.[7] |
Aqueous solutions are not recommended for storage for more than one day.[5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or aqueous buffers for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound hydrochloride powder.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 66.67 mg/mL).[5]
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
Vortex the tube vigorously to dissolve the powder.
-
If the powder does not fully dissolve, sonicate the solution in a water bath for short intervals until it becomes clear.[5]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to store under nitrogen.[3]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the DMSO stock solution to a final working concentration in an aqueous buffer for immediate use in cellular assays.
Materials:
-
This compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw a frozen aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the desired aqueous buffer to achieve the final working concentration.
-
Crucially, ensure that the final concentration of DMSO in the working solution is minimal (typically less than 0.1%) to prevent solvent-induced toxicity to cells. [5]
-
Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[5]
Visualizations
Caption: Workflow for this compound hydrochloride solution preparation and storage.
Caption: Simplified signaling pathway of this compound hydrochloride in cardiomyocytes.
References
- 1. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits muscarinic acetylcholine receptor-operated K+ current in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
Application Notes and Protocols for In Vitro Electrophysiological Assessment of Pirmenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a Class I antiarrhythmic agent known for its effects on cardiac ion channels.[1] It primarily acts by blocking sodium and potassium channels within cardiac myocytes.[1] This document provides detailed application notes and protocols for the in vitro electrophysiological assessment of this compound, designed to assist researchers in pharmacology and drug development in characterizing its electrophysiological profile. Understanding the interaction of this compound with specific cardiac ion channels is crucial for determining its therapeutic efficacy and potential proarrhythmic risks.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound on various cardiac ion channels, as determined by in vitro electrophysiological studies.
| Parameter | Tissue/Cell Type | Species | Effect | IC50 / Concentration | Reference(s) |
| Potassium Channels | |||||
| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | Inhibition | ~18 µM | [1] |
| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | ~1 µM | [1] |
| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | ~8 µM | [1] |
| Delayed Rectifying K+ Current (Ix) | Sinoatrial Node Cells / Purkinje Fibres | Rabbit | Inhibition / Depression | >1 µM / KD: 1 µmol/l | [1][3] |
| Sodium Channels | |||||
| Fast Sodium Current (INa) / Vmax | Purkinje Fibres | Rabbit | Depression | - | [3] |
| Steady-state Sodium Window Current | Purkinje Fibres | Rabbit | Reduction | - | [3] |
| Calcium Channels | |||||
| L-type Ca2+ Current (ICa,L) | Atrial Myocytes | Rabbit | ~20% decrease | 30 µM | [1] |
| Slow Inward Current (Isi) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM | [1] |
Mechanism of Action of this compound
This compound's primary mechanism of action involves the blockade of both sodium (Na+) and potassium (K+) channels in cardiac myocytes.[4] This dual-channel blockade leads to a prolongation of the action potential duration (APD) and a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential.[4]
Caption: Simplified signaling pathway of this compound's action on cardiac ion channels.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique on isolated cardiac myocytes.
Cardiac Myocyte Isolation
Objective: To obtain single, healthy cardiac myocytes for electrophysiological recording.
Procedure:
-
Isolate single ventricular or atrial myocytes from rabbit or guinea pig hearts using established enzymatic digestion protocols.[1]
-
This typically involves cannulating the aorta and retrogradely perfusing the heart with a calcium-free buffer, followed by enzymatic digestion with agents like collagenase and protease.[1]
-
Gently triturate the digested cardiac tissue to release individual myocytes.[1]
-
Store the isolated cells in a high-potassium storage solution at 4°C until they are used for experiments.[1]
Whole-Cell Patch-Clamp Recording
Objective: To record ionic currents and action potentials from a single cardiac myocyte to assess the effects of this compound.
Materials:
-
External (Bath) Solution (Tyrode's Solution):
-
NaCl: 135 mM
-
KCl: 5.4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1.0 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH.[1]
-
-
Internal (Pipette) Solution for K+ Currents:
-
K-Aspartate: 120 mM
-
KCl: 20 mM
-
MgCl2: 1.0 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
ATP-Mg: 5 mM
-
pH adjusted to 7.2 with KOH.[1]
-
-
Internal (Pipette) Solution for Na+ and Ca2+ Currents:
-
CsCl: 120 mM
-
TEA-Cl: 20 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
ATP-Mg: 5 mM
-
pH adjusted to 7.2 with CsOH.[1]
-
-
This compound Hydrochloride Stock Solution:
Procedure:
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a consistent rate (e.g., 1-2 mL/min).[1]
-
Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with the appropriate internal solution.[1]
-
Approach a selected myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[1]
-
Allow the cell to stabilize for 5-10 minutes before beginning any recordings.[1]
Voltage-Clamp and Current-Clamp Protocols
For Voltage-Clamp Recordings (to study specific ion channels):
-
Hold the cell at a holding potential of -80 mV.[1]
-
Apply specific voltage protocols to elicit the ionic currents of interest. For example, to activate the transient outward K+ current (Ito), apply a depolarizing step to +50 mV.[1]
-
Record baseline currents before the application of the drug.
-
Introduce this compound into the superfusate at various concentrations.
-
Record the steady-state effects of the drug on the ionic currents.
-
Perform a washout with the drug-free external solution to check for the reversibility of the effects.[1]
For Current-Clamp Recordings (to study action potentials):
-
Record the resting membrane potential of the myocyte.
-
Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse.
-
Record baseline action potentials.
-
Apply this compound at desired concentrations and record the resulting changes in the action potential.
-
Analyze action potential parameters such as the resting membrane potential, amplitude, Vmax, and action potential duration (APD) at different levels of repolarization.[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro electrophysiological assessment of this compound.
Caption: Experimental workflow for in vitro electrophysiological assessment of this compound.
References
Pirmenol: Application Notes for In Vitro Electrophysiological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of pirmenol (B1678456), a Class Ia antiarrhythmic agent, in in vitro electrophysiological research. This document details typical working concentrations, experimental protocols for assessing its effects on cardiac ion channels and action potentials, and a summary of its quantitative effects. This compound primarily exerts its antiarrhythmic effects by blocking sodium and potassium channels in cardiomyocytes.
Typical Working Concentrations
The effective concentration of this compound in in vitro studies can vary depending on the specific cardiac preparation (e.g., atrial myocytes, ventricular myocytes, Purkinje fibers) and the ion channels being investigated. Based on published literature, effective concentrations typically range from 0.5 µM to 30 µM. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Summary of In Vitro this compound Concentrations and Effects
| Preparation | Concentration | Key Effect(s) | Reference(s) |
| Rabbit Atrial Myocytes | 2-30 µM | Prolonged action potential duration in a concentration-dependent manner. | [1] |
| 1-1000 µM | Inhibited transient outward K+ current (Ito) in a concentration-dependent manner. | [1] | |
| ~18 µM | IC50 for inhibition of transient outward K+ current (Ito). | [1] | |
| 30 µM | Decreased L-type Ca2+ current by approximately 20%. | [1] | |
| Guinea-Pig Atrial Myocytes | ~1 µM | IC50 for inhibition of acetylcholine-induced K+ current. | [1] |
| ~8 µM | IC50 for inhibition of adenosine-induced K+ current. | [1] | |
| Guinea-Pig Papillary Muscle | 3 µM, 10 µM | Prolonged action potential duration at low concentrations. | [2] |
| >100 µM | Shortened action potential duration at high concentrations. | [2] | |
| 10 µM | Resting block of Vmax by 9.48% and conduction velocity by 2.87%. | [2] | |
| 30 µM | Resting block of Vmax by 20.36% and conduction velocity by 6.58%. | [2] | |
| Canine Cardiac Purkinje Fibers | ≥ 1 µM | Depressed maximum upstroke velocity (Vmax) of phase 0 and automaticity. | [3] |
| ≥ 10 µM | Decreased action potential amplitude and duration at 50% repolarization, and prolonged duration at full repolarization. | [3] |
Mechanism of Action
This compound is a Class Ia antiarrhythmic agent that primarily targets fast sodium channels and certain potassium channels in cardiomyocytes. By blocking the influx of sodium during phase 0 of the cardiac action potential, it slows the maximum rate of depolarization (Vmax).[2][3] Its inhibition of potassium currents, such as the transient outward current (Ito), contributes to a prolongation of the action potential duration.[1]
References
- 1. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pirmenol in Langendorff-Perfused Isolated Rabbit Heart Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Langendorff-perfused isolated rabbit heart model for studying the cardiac effects of pirmenol (B1678456), a Class Ia antiarrhythmic agent. This ex vivo model is invaluable for detailed electrophysiological and pharmacological investigations, offering insights into the drug's mechanisms of action and potential proarrhythmic risks.
Electrophysiological Effects of this compound
This compound primarily exerts its antiarrhythmic effects by blocking cardiac sodium and potassium channels. This dual-channel blockade results in a prolonged cardiac action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[1] The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in various tissues of the isolated rabbit heart.
Data Presentation
Table 1: Effects of this compound on Sinoatrial (SA) Node Spontaneous Activity [2]
| This compound Concentration (µM) | Effect on Heart Rate | Effect on Rate of Diastolic Depolarization | Effect on Action Potential Duration at Half-Amplitude | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Amplitude |
| 1 | Decreased | Decreased | Increased | No significant change | No significant change |
| >10 | Further Decrease | Further Decrease | Further Increase | Significantly Decreased | Significantly Decreased |
| 5 and higher | Suppressed sinus node automaticity | Depressed slow diastolic depolarization | - | - | - |
Table 2: Effects of this compound on Atrial and Ventricular Muscle Action Potentials [2]
| This compound Concentration (µM) | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Action Potential Duration at 90% Repolarization (APD90) | Effect on Effective Refractory Period (ERP) |
| 1 | Depressed | Prolonged | Prolonged |
| 5 | Further Depression | Further Prolongation | Further Prolongation |
Table 3: Effects of this compound on Purkinje Fiber Action Potentials [3]
| This compound Concentration (µM) | Effect on Action Potential Duration | Effect on Maximum Upstroke Velocity (Vmax) |
| 0.5 - 5 | Marked Prolongation | - |
| ≥ 10 | Diminished | Depressed (use-dependent) |
Experimental Protocols
The following protocols outline the procedures for isolating and perfusing a rabbit heart using the Langendorff apparatus and subsequently assessing the electrophysiological effects of this compound.
Protocol 1: Langendorff Perfusion of the Isolated Rabbit Heart
This protocol describes the foundational technique for maintaining a viable, beating rabbit heart ex vivo.[2][4]
Materials:
-
New Zealand White rabbit (2.5-3.0 kg)
-
Pentobarbital (B6593769) sodium
-
Heparin
-
Tyrode's solution or Krebs-Henseleit buffer[5]
-
Langendorff apparatus
-
Surgical instruments (scalpel, forceps, scissors)
-
Aortic cannula
-
Surgical thread
-
Perfusion pump (optional, for constant flow)
-
Water bath and heating coils (to maintain 37°C)
-
Gas cylinder (95% O2 / 5% CO2) and bubbler
Procedure:
-
Animal Preparation: Anesthetize the rabbit with an intravenous injection of pentobarbital sodium. Administer heparin to prevent blood clotting.[2]
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Tyrode's solution to arrest metabolism.[2]
-
Cannulation: Identify the aorta and carefully insert an aortic cannula. Secure the cannula in place with a surgical thread.[2]
-
Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus. Initiate retrograde perfusion through the aorta with warm (37°C), oxygenated (95% O2 / 5% CO2) Tyrode's solution.[2][6] The perfusion pressure should be sufficient to close the aortic valve and force the perfusate into the coronary arteries.[2] Perfusion can be maintained at a constant pressure (e.g., 80 cm H2O) or constant flow.[5]
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, during which it should resume a regular beat.[2]
Protocol 2: Recording Action Potentials and Assessing this compound's Effects
This protocol details the methodology for recording cardiac action potentials and evaluating the impact of this compound.[2]
Materials:
-
Langendorff-perfused rabbit heart (from Protocol 1)
-
This compound hydrochloride stock solution
-
Glass microelectrodes (filled with 3 M KCl)
-
Microelectrode puller
-
Micromanipulators
-
Amplifier and data acquisition system
-
Stimulator
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions at desired concentrations by diluting the stock solution with the perfusion buffer (Tyrode's or Krebs-Henseleit solution).[2]
-
Baseline Recording: Using a micromanipulator, position a microelectrode on the surface of the desired cardiac tissue (e.g., atrium, ventricle, or exposed Purkinje fibers). Impale a cell to record baseline action potentials.[2]
-
Drug Application: Switch the perfusion to a solution containing the lowest concentration of this compound. Allow the preparation to equilibrate for a set period (e.g., 15-20 minutes) while continuously recording action potentials.
-
Dose-Response Assessment: Sequentially perfuse the heart with increasing concentrations of this compound, allowing for an equilibration period at each concentration. Record the steady-state effects on action potential parameters.
-
Washout: After the highest concentration, perfuse the heart with the drug-free solution to observe the reversibility of the effects.[5]
-
Data Analysis: Analyze the recorded action potentials to determine parameters such as heart rate, action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), maximum rate of rise (Vmax), and action potential amplitude.
Visualizations
Signaling Pathway of this compound's Action
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres [pubmed.ncbi.nlm.nih.gov]
- 4. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]
- 5. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficacy Testing of Pirmenol Using Programmed Electrical Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing programmed electrical stimulation (PES) protocols for evaluating the antiarrhythmic efficacy of Pirmenol (B1678456). This document outlines the underlying principles, detailed experimental procedures, and expected electrophysiological effects of this compound, a Class IA antiarrhythmic agent.
Introduction to this compound and Programmed Electrical Stimulation
This compound is a Class IA antiarrhythmic drug that primarily exerts its effects by blocking fast sodium channels in cardiomyocytes.[1][2] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and prolonging the effective refractory period (ERP) in atrial and ventricular tissues.[3][4] These electrophysiological alterations are key to its efficacy in suppressing re-entrant tachyarrhythmias.[5]
Programmed electrical stimulation is a standard electrophysiological technique used to induce and study tachyarrhythmias in a controlled setting.[6][7] By delivering precisely timed electrical stimuli to the heart, PES can initiate and terminate re-entrant circuits, allowing for the assessment of an antiarrhythmic drug's ability to prevent arrhythmia induction or to terminate an existing one.[7]
Mechanism of Action of this compound
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiac muscle cells.[8] By binding to the open or inactivated state of these channels, this compound reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the slope of Phase 0, a reduction in Vmax, and slowed conduction of the electrical impulse through the cardiac tissue.[4] Additionally, this compound has been shown to inhibit the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration (APD) and an increase in the effective refractory period.[9]
Caption: Mechanism of action of this compound on cardiac ion channels.
Quantitative Effects of this compound on Electrophysiological Parameters
The administration of this compound leads to significant changes in several key electrophysiological parameters. The following tables summarize the quantitative data from clinical and preclinical studies.
Table 1: Effects of Intravenous this compound on ECG Intervals
| Parameter | Baseline (mean ± SD) | Post-Pirmenol (mean ± SD) | Mean Change (ms) | p-value | Reference |
| PR Interval | - | - | +5 ± 11 | NS | [10] |
| QRS Duration | - | - | +10 ± 5 | NS | [10] |
| QTc Interval | - | - | +8 ± 9 | < 0.01 | [10] |
| JT Interval | - | - | -2 ± 10 | < 0.01 | [10] |
| Sinus Cycle Length | 746 ± 155 ms (B15284909) | 683 ± 107 ms | -63 | Significant | [11] |
| HV Interval | 44 ± 8 ms | 51 ± 10 ms | +7 | < 0.01 | [11] |
NS = Not Significant
Table 2: Effects of this compound on Refractory Periods and Action Potential Duration
| Parameter | Condition | Effect of this compound | Quantitative Change | Reference |
| Atrial Effective Refractory Period | - | Prolongation | - | [3] |
| Ventricular Effective Refractory Period | - | Prolongation | - | [3] |
| Action Potential Duration (APD) | Low Concentration (3 and 10 µM) | Prolongation | - | [1][4] |
| Action Potential Duration (APD) | High Concentration (>0.1 mM) | Shortening | - | [4] |
| Vmax | 10 µM | Reduction | 9.48 ± 3.12% resting block | [4] |
| Vmax | 30 µM | Reduction | 20.36 ± 3.61% resting block | [4] |
| Conduction Velocity | 10 µM | Reduction | 2.87 ± 1.52% | [4] |
| Conduction Velocity | 30 µM | Reduction | 6.58 ± 2.09% | [4] |
Experimental Protocols for this compound Efficacy Testing
The following protocols are designed for in vivo assessment of this compound's efficacy in preventing the induction of ventricular tachycardia (VT) using programmed electrical stimulation.
Animal Preparation and Catheter Placement
-
Anesthetize the subject animal according to approved institutional protocols.
-
Introduce multipolar electrode catheters via a suitable vein (e.g., femoral or jugular vein).
-
Under fluoroscopic guidance, position the catheters in the right ventricular apex (RVA) and/or right ventricular outflow tract (RVOT) for stimulation and recording.
-
Record baseline intracardiac electrograms and surface ECG.
Programmed Electrical Stimulation (PES) Protocol for VT Induction (Wellens Protocol)
This protocol is a widely used method for inducing ventricular tachycardia.[7]
-
Baseline Stimulation:
-
Deliver a drive train of 8 stimuli (S1) at a fixed cycle length of 600 ms.
-
Introduce a premature stimulus (S2) with a coupling interval of 300 ms.
-
Decrease the S1-S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (VERP) is reached (i.e., S2 fails to capture the ventricle).
-
Repeat the process with a drive train cycle length of 400 ms.
-
-
Addition of Extrastimuli:
-
Set the S1-S2 coupling interval to 20 ms longer than the VERP.
-
Introduce a third stimulus (S3) with a coupling interval of 300 ms.
-
Decrease the S2-S3 coupling interval in 10 ms decrements until refractoriness.
-
If VT is not induced, add a fourth stimulus (S4) and repeat the decremental process. Up to five extrastimuli can be used.[7]
-
-
Endpoint:
-
The primary endpoint is the induction of sustained monomorphic VT (lasting >30 seconds or requiring intervention for termination).
-
If VT is induced, note the cycle length and morphology.
-
This compound Administration and Efficacy Assessment
-
Administer a bolus or infusion of this compound at the desired dose. Allow for a sufficient equilibration period (e.g., 30 minutes) before repeating the PES protocol.[11]
-
Repeat the entire PES protocol as described in section 4.2.
-
Efficacy Determination:
-
Primary Efficacy Endpoint: Non-inducibility of sustained monomorphic VT after this compound administration.
-
Secondary Endpoints:
-
An increase in the ventricular effective refractory period.
-
A change in the mode of VT induction (e.g., requiring more extrastimuli or more aggressive pacing).
-
Termination of induced VT by this compound.
-
A significant increase in the cycle length of the induced VT.[3]
-
-
Caption: Experimental workflow for this compound efficacy testing using PES.
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between baseline and post-Pirmenol measurements. Statistical analysis, such as paired t-tests or ANOVA, should be performed to determine the significance of this compound's effects on the measured electrophysiological parameters. A positive efficacy outcome is characterized by a statistically significant reduction in the inducibility of sustained ventricular tachycardia and the expected changes in electrophysiological parameters as outlined in the tables above.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical and clinical evaluation of this compound's antiarrhythmic efficacy. By employing programmed electrical stimulation, researchers can gain valuable insights into the electrophysiological effects of this compound and its potential as a therapeutic agent for ventricular tachyarrhythmias. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data for drug development and regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 3. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Programmed electrical stimulation of the ventricle: an efficient, sensitive, and specific protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. micropaceep.com [micropaceep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Electrophysiological Effects of Pirmenol on hERG Potassium Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol (B1678456) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels; however, like many antiarrhythmic drugs, it also interacts with potassium channels, which is critical for cardiac repolarization. A key concern for many pharmaceuticals is their off-target effect on the human Ether-à-go-go-Related Gene (hERG)-encoded potassium channels. These channels are responsible for the rapid component of the delayed rectifier potassium current (IKr), a crucial element in the repolarization phase of the cardiac action potential. Inhibition of hERG channels can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a condition that increases the risk of developing a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[2]
These application notes provide a detailed overview of the known effects of this compound on hERG potassium channels, supported by quantitative data and comprehensive experimental protocols for researchers to conduct their own assessments.
Data Presentation
The following tables summarize the quantitative data available on the interaction of this compound with cardiac potassium channels and its clinical electrophysiological effects.
Table 1: this compound's Potency on the Delayed Rectifier Potassium Current
| Parameter | Value | Channel/Current | Experimental Model |
| K D | 1 µmol/L | Delayed rectifier current (ix) | Rabbit Purkinje fibres |
Table 2: Clinical Electrophysiological Effects of this compound
| Parameter | Effect | Patient Population |
| QT Interval | Prolongation | Patients with ventricular tachycardia |
| QTc Interval | Prolongation | Patients with ventricular tachycardia |
Experimental Protocols
To facilitate further research into the effects of this compound on hERG potassium channels, detailed experimental protocols for key assays are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
Objective: To quantify the concentration-dependent inhibitory effect of this compound on hERG potassium channels expressed in a heterologous system.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics).
-
Patch-clamp rig including an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for micropipette fabrication.
-
Perfusion system for drug application.
-
This compound hydrochloride.
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
Methodology:
-
Cell Culture: Culture HEK293-hERG cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution at a constant temperature (e.g., 37°C).
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before initiating voltage-clamp protocols.
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 2-4 seconds to record the deactivating tail current. The peak amplitude of this tail current is a measure of the hERG current.
-
Repeat this voltage-clamp pulse every 10-15 seconds.
-
-
Data Acquisition:
-
Record baseline hERG currents for at least 3-5 minutes to ensure stability.
-
Prepare a series of this compound solutions in the extracellular solution at various concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).
-
After the highest concentration, perfuse with the drug-free extracellular solution to assess the washout of the drug effect.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence of the drug (control) and at each this compound concentration.
-
Normalize the current at each concentration to the control current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the concentration-response curve with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀) and the Hill slope.
-
Protocol 2: hERG Channel Trafficking Assay (Western Blot)
Objective: To determine if chronic exposure to this compound affects the expression and maturation of the hERG protein.
Materials:
-
HEK293 cells stably expressing hERG.
-
Cell culture reagents.
-
This compound hydrochloride.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against hERG.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Treatment:
-
Plate HEK293-hERG cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE. The mature, fully glycosylated form of hERG runs at a higher molecular weight (~155 kDa) than the immature, core-glycosylated form (~135 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hERG antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the mature and immature forms of hERG and the loading control using densitometry software.
-
Normalize the hERG band intensities to the loading control.
-
Compare the levels of the mature and immature hERG protein in this compound-treated cells to the vehicle-treated control cells. A decrease in the mature form relative to the immature form may suggest a trafficking defect.
-
Visualizations
The following diagrams illustrate the mechanism of hERG channel blockade and the experimental workflow for its assessment.
Caption: Mechanism of hERG potassium channel blockade by this compound.
Caption: Experimental workflow for assessing this compound's effect on hERG channels.
Discussion and Conclusion
The available data indicates that this compound inhibits the delayed rectifier potassium current, which is critical for cardiac repolarization, with a K D of 1 µmol/L.[3] This inhibition of the hERG-encoded IKr is the likely mechanism behind the observed QT and QTc interval prolongation in clinical settings.[2] Researchers investigating the cardiac safety profile of this compound or similar compounds should employ rigorous electrophysiological techniques, such as the whole-cell patch-clamp protocol detailed above, to accurately quantify the inhibitory potency (IC₅₀) on hERG channels.
Currently, there is a lack of publicly available data on whether this compound affects hERG channel trafficking. The provided Western blot protocol offers a standard method to investigate this alternative mechanism of hERG liability. A comprehensive assessment of this compound's effect on hERG channels should ideally include both functional (patch-clamp) and trafficking assays to fully characterize its potential for causing delayed repolarization and proarrhythmias.
Understanding the detailed interaction of this compound with hERG channels is essential for a complete risk-benefit assessment and for the development of safer antiarrhythmic therapies in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms, Risk Factors, and Management of Acquired Long QT Syndrome: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Pirmenol's Impact on Ventricular Effective Refractory Period
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirmenol is a Class IA antiarrhythmic agent with established efficacy in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of both fast sodium channels and potassium channels, leading to a prolongation of the cardiac action potential duration and, consequently, an increase in the ventricular effective refractory period (VERP).[3] An extended VERP is a key electrophysiological alteration that contributes to the termination and prevention of re-entrant ventricular tachyarrhythmias.
These application notes provide a detailed overview of the experimental protocols required to accurately measure the impact of this compound on the VERP in a preclinical setting. The included methodologies, data presentation, and visual workflows are intended to guide researchers in designing and executing robust electrophysiological studies to evaluate the antiarrhythmic potential of this compound and similar compounds.
Data Presentation
The following table summarizes the dose-dependent effect of intravenously administered this compound on the ventricular effective refractory period (VERP) in a canine model. The data illustrates a progressive increase in the VERP with escalating doses of this compound, highlighting its significant impact on ventricular repolarization.
| This compound Dose (mg/kg, i.v.) | Mean Ventricular Effective Refractory Period (VERP) (ms) | Percent Change from Control (%) |
| Control (Baseline) | 165 ± 5 | 0% |
| 1.0 | 178 ± 6 | +7.9% |
| 3.0 | 192 ± 7 | +16.4% |
| 5.0 | 205 ± 8 | +24.2% |
Data adapted from electrophysiological studies in anesthetized dogs.
Experimental Protocols
In Vivo Measurement of Ventricular Effective Refractory Period in a Canine Model
This protocol outlines the methodology for determining the ventricular effective refractory period (VERP) in an anesthetized canine model using programmed electrical stimulation.
1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
The animal is ventilated with room air, and core body temperature is maintained at 37°C.
-
Standard limb leads of the electrocardiogram (ECG) are monitored continuously.
-
A femoral artery is cannulated for continuous monitoring of arterial blood pressure.
-
A femoral vein is cannulated for the administration of drugs and fluids.
2. Catheter Placement:
-
Under fluoroscopic guidance, a quadripolar electrode catheter is advanced from a jugular vein to the apex of the right ventricle.
-
The distal pair of electrodes is used for ventricular pacing, and the proximal pair is used for recording the ventricular electrogram.
3. VERP Measurement Protocol (Programmed Electrical Stimulation):
-
Pacing Threshold Determination: The diastolic threshold for ventricular pacing is determined by delivering 2 ms (B15284909) pulses at a cycle length of 400 ms. The pacing stimulus is then set at twice the diastolic threshold.
-
S1-S2 Pacing Protocol:
-
The right ventricle is paced at a constant cycle length (S1-S1 interval) of 400 ms for a drive train of 8 beats.
-
Following the eighth paced beat (S1), a premature stimulus (S2) is introduced.
-
The initial S1-S2 coupling interval is set to be longer than the anticipated VERP (e.g., 250 ms).
-
The S1-S2 interval is then progressively decreased in 10 ms decrements with each subsequent drive train until the S2 stimulus fails to elicit a ventricular depolarization (capture).
-
The S1-S2 interval is then increased in 2 ms decrements from the last successful capture to more precisely identify the point of refractoriness.
-
The VERP is defined as the longest S1-S2 coupling interval that fails to capture the ventricle.[4]
-
-
Data Acquisition: Intracardiac electrograms and surface ECG are continuously recorded throughout the stimulation protocol.
4. Drug Administration and Post-Dose Measurements:
-
A baseline VERP measurement is obtained.
-
This compound is administered intravenously at escalating doses (e.g., 1.0, 3.0, and 5.0 mg/kg).
-
A sufficient equilibration period (e.g., 15-20 minutes) is allowed after each dose.
-
The VERP measurement protocol is repeated after each dose of this compound to determine its dose-dependent effect.
Mandatory Visualizations
Signaling Pathway of this compound's Action on Ventricular Myocytes
Caption: this compound's mechanism of action on ventricular myocytes.
Experimental Workflow for VERP Measurement
Caption: Workflow for in vivo measurement of VERP.
References
- 1. Molecular action of class I antiarrhythmic drugs and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventricular refractory periods in relation to rate and test-site VT intervals in anesthetized and conscious dogs: a canine model for conscious state measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Pirmenol Dose-Response Curve
These comprehensive application notes provide detailed methodologies for constructing a dose-response curve for Pirmenol, an antiarrhythmic agent. The protocols are intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and electrophysiology.
Introduction
This compound is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by blocking cardiac sodium and potassium channels.[1] Characterizing the dose-dependent effects of this compound on cardiac ion channels is crucial for understanding its efficacy and potential proarrhythmic risks. A dose-response curve quantitatively describes the relationship between the concentration of a drug and its physiological or pharmacological effect. This document outlines the necessary protocols to generate a robust dose-response curve for this compound using in-vitro electrophysiology techniques.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound on various electrophysiological parameters as reported in the literature. This data is essential for establishing an appropriate concentration range for dose-response studies.
| Parameter | Tissue/Cell Type | Species | Effect | Concentration/IC50 |
| Acetylcholine-induced K+ Current (IK.ACh) | Atrial Myocytes | Guinea-Pig | Inhibition | IC50: ~0.1-1 µM |
| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | Inhibition | IC50: ~18 µM |
| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | IC50: ~8 µM |
| Delayed Rectifier K+ Current (IK) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM |
| L-type Ca2+ Current (ICa,L) | Atrial Myocytes | Rabbit | ~20% decrease | 30 µM |
| Slow Inward Current (Isi) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM |
Experimental Protocols
A meticulous experimental approach is critical for generating reliable dose-response data. The following sections detail the necessary steps from solution preparation to data analysis.
Preparation of this compound Solutions
Proper preparation of stock and working solutions is fundamental to accurate dose-response analysis.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolve the powder in sterile deionized water or anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 66.67 mg/mL in DMSO).[1][2]
-
If solubility is an issue, vortex the solution thoroughly and use sonication to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a frozen aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution with the appropriate external buffer (e.g., Tyrode's solution) to achieve the desired final working concentrations.
-
It is crucial to ensure the final concentration of any solvent (like DMSO) in the working solution is minimal (typically <0.1%) to prevent solvent-induced effects on the cells.[2]
-
Always use freshly prepared working solutions for experiments.
-
In-Vitro Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels in isolated cells.
-
Cell Preparation:
-
Isolate single cardiac myocytes (e.g., atrial or ventricular myocytes) from a suitable animal model (e.g., rabbit or guinea pig) using established enzymatic digestion protocols.[3]
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Allow the cells to stabilize in the external solution before initiating recordings.
-
-
Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries, ensuring a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Approach a selected myocyte with the patch pipette and form a giga-ohm seal.[1]
-
Rupture the cell membrane to achieve the whole-cell configuration.[1]
-
Allow the cell to stabilize for 5-10 minutes before recording.[1]
-
For voltage-clamp recordings, hold the cell at a holding potential of -80 mV.[1]
-
Apply specific voltage protocols to elicit the ionic current of interest. For example, to study the transient outward K+ current (Ito), apply a depolarizing step to +50 mV.[1]
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing increasing concentrations of this compound.
-
Record the steady-state effect of the drug at each concentration.
-
After the highest concentration, perform a washout with the drug-free external solution to observe the reversibility of the drug's effects.
-
Data Analysis and Dose-Response Curve Generation
-
Data Measurement:
-
Measure the peak amplitude of the specific ionic current at each concentration of this compound.
-
Calculate the percentage of inhibition of the current at each concentration relative to the baseline (pre-drug) current.
-
-
Curve Fitting:
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine key parameters such as the IC50 (the concentration at which 50% of the maximal inhibition is observed) and the Hill slope.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for generating a dose-response curve.
References
Troubleshooting & Optimization
Troubleshooting inconsistent Pirmenol results in electrophysiology assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Pirmenol (B1678456) in electrophysiology assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing variable block of sodium channels (INa) at the same concentration of this compound?
Possible Causes & Solutions:
-
Inconsistent Stimulation Frequency: this compound exhibits use-dependent block of sodium channels.[1] Variations in the frequency of depolarizing pulses will alter the degree of block.
-
Solution: Maintain a consistent and physiologically relevant stimulation frequency (e.g., 1-2 Hz) throughout your experiments to ensure a steady-state block.[2]
-
-
Fluctuations in Membrane Potential: The resting membrane potential of your cells can affect the availability of sodium channels for this compound to block.
-
Solution: Constantly monitor the resting membrane potential of your cells. Only include cells with a stable and consistent resting membrane potential in your analysis.
-
-
Drug Solution Instability: this compound solutions, especially at low concentrations, may not be stable over long experiments.
Question 2: The prolongation of the action potential duration (APD) by this compound is not consistent across my experiments. What could be the reason?
Possible Causes & Solutions:
-
Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature.[4][5][6] Small variations in the temperature of your recording solution can significantly impact APD.
-
Solution: Utilize a temperature-controlled perfusion system to maintain a constant and physiological temperature (e.g., 37°C) throughout your experiments.[2]
-
-
Variable Potassium Channel Activity: this compound's effect on APD is largely due to its block of potassium channels, such as the delayed rectifier current (IK) and the transient outward current (Ito).[7] The expression and activity of these channels can vary between cell preparations.
-
Solution: Ensure your cell isolation and culture procedures are standardized to minimize variability in ion channel expression. If possible, perform quality control checks on your cells to confirm consistent potassium channel currents.
-
-
pH Shifts in External Solution: Changes in the pH of the external solution can alter the activity of ion channels and the charge of the this compound molecule, potentially affecting its binding affinity.[8]
-
Solution: Prepare fresh external solutions daily and ensure the pH is stable and consistently buffered (e.g., with HEPES) to the desired physiological value (e.g., 7.4).[2]
-
Question 3: I am seeing unexpected off-target effects or cell toxicity at higher concentrations of this compound. Why is this happening?
Possible Causes & Solutions:
-
Engagement of Other Ion Channels and Receptors: At higher concentrations, this compound may exhibit less specificity and interact with other ion channels or receptors, leading to unintended cellular effects.[9] For example, it has been shown to affect calcium channels.[7]
-
Solution: Perform a careful dose-response study to identify the concentration range where this compound has its intended effect without significant off-target activity.[9] If off-target effects are suspected, consider using more specific blockers for the channels you are studying to isolate the effects of this compound.
-
-
Solvent Toxicity: If using a DMSO stock solution, the final concentration of DMSO in your working solution may be high enough to cause cellular toxicity.
-
Solution: Ensure the final DMSO concentration in your experimental solution is low, typically less than 0.1%.[3]
-
-
Compound Precipitation: this compound hydrochloride has good water solubility, but precipitation can occur in complex buffers or if the solubility limit is exceeded.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology?
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism involves the blockade of multiple ion channels, including voltage-gated sodium channels, potassium channels (such as the delayed rectifier current and the transient outward current), and to a lesser extent, calcium channels.[7][9] This multi-channel blockade leads to a decrease in the maximum rate of depolarization of the action potential and a prolongation of the action potential duration.[9]
Q2: What are the recommended storage conditions for this compound hydrochloride and its stock solutions?
-
Solid Form: Store this compound hydrochloride powder in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like deionized water or DMSO.[2][3] Store these stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[3][10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What are typical effective concentrations of this compound in in vitro electrophysiology assays?
The effective concentration of this compound can vary depending on the specific ion channel and cell type being studied. The following table summarizes some reported effective concentrations and IC50/KD values.
| Parameter | Ion Current | Cell Type | Effective Concentration / IC50 / KD |
| IC50 | IK.ACh | Guinea pig atrial cells | 0.1 µM |
| IC50 | Ito | Rabbit atrial myocytes | ~18 µM[2][7] |
| IC50 | Acetylcholine-induced K+ Current | Guinea-pig atrial myocytes | ~1 µM[2][7] |
| IC50 | Adenosine-induced K+ Current | Guinea-pig atrial myocytes | ~8 µM[2][7] |
| KD | Delayed Rectifying K+ Current (IK) | Rabbit Purkinje Fibers | 1 µM[2] |
| Effective Concentration | APD90 Prolongation | Atrial muscles and Purkinje fibers | 1 µM |
| Effective Concentration | Vmax Depression | Canine Purkinje Fibers | ≥ 1 x 10-6 M[11] |
Q4: Is this compound subject to serum protein binding in in vitro assays?
Yes, this compound exhibits significant protein binding, with reports of approximately 86.6% binding in plasma.[12] In experiments using serum-containing media, this binding will reduce the free concentration of this compound available to interact with ion channels. Researchers should consider this when determining the nominal concentration to apply and may need to perform assays in serum-free conditions or calculate the free concentration if serum is present.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Currents in Isolated Cardiac Myocytes
This protocol outlines the methodology for recording ionic currents from single cardiac myocytes to assess the effects of this compound.
-
Cell Isolation: Isolate single ventricular or atrial myocytes from rabbit or guinea pig hearts using established enzymatic digestion protocols.[13]
-
Solution Preparation:
-
External Solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[2]
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.[2] Dilute to the final desired concentrations in the external solution on the day of the experiment.[2]
-
-
Recording Procedure:
-
Plate isolated myocytes in a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.[13]
-
Establish a whole-cell patch-clamp configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
For voltage-clamp recordings, hold the cell at a holding potential of -80 mV and apply appropriate voltage protocols to elicit the specific ionic currents of interest.[13]
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording post-drug currents.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for electrophysiology assays with this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High temperature sensitivity is intrinsic to voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High temperature sensitivity is intrinsic to voltage-gated potassium channels | eLife [elifesciences.org]
- 6. Temperature Effects on Non-TRP Ion Channels and Neuronal Excitability | Opera Medica et Physiologica [operamedphys.org]
- 7. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acidic pH on voltage-gated ion channels in rat trigeminal mesencephalic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound kinetics and effective oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pirmenol Concentration to Avoid Proarrhythmic Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal use of pirmenol (B1678456) in experimental settings, with a focus on mitigating the risk of proarrhythmic events. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism involves the blockade of cardiac sodium (Na+) and potassium (K+) channels. Specifically, it inhibits the fast sodium current (I_Na) and the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene. This dual-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and a decrease in the maximum upstroke velocity (Vmax) of the action potential.
Q2: How does this compound's effect on the QT interval relate to proarrhythmic risk?
The prolongation of the QT interval on an electrocardiogram (ECG) is a key indicator of delayed ventricular repolarization. By blocking I_Kr, this compound prolongs the APD, which manifests as QT interval prolongation. Excessive prolongation of the QT interval can create an electrophysiological substrate for early afterdepolarizations (EADs), which are known triggers for a potentially fatal polymorphic ventricular tachycardia called Torsades de Pointes (TdP). The risk of proarrhythmia with this compound is concentration-dependent.[1]
Q3: What are the typical dose-dependent effects of this compound on the QTc interval?
Clinical studies have demonstrated a clear dose-dependent prolongation of the QTc interval with this compound administration. As the plasma concentration of this compound increases, a corresponding increase in the QTc interval is observed.[1] For specific quantitative data from clinical trials, please refer to Table 1.
Q4: What is the reported incidence of proarrhythmic events with this compound?
Proarrhythmic events, including TdP, have been reported with this compound use, though they are considered relatively infrequent. The incidence can vary depending on the patient population and underlying cardiac conditions. It is crucial to monitor for signs of proarrhythmia, especially in preclinical models of cardiac disease or in clinical subjects with structural heart disease or electrolyte imbalances.
Q5: What are the typical working concentrations of this compound for in vitro experiments?
The effective concentration of this compound in in vitro experiments can vary depending on the specific cell type, ion channel being studied, and the experimental conditions. Generally, concentrations ranging from 1 µM to 30 µM are used to elicit electrophysiological effects. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. One study noted that this compound at 1 µM and higher depressed the maximum upstroke velocity and prolonged the action potential duration in atrial muscles and Purkinje fibers.[2]
Troubleshooting Guide
Issue 1: High variability in action potential duration (APD) measurements.
-
Possible Cause: Inconsistent drug concentration, temperature fluctuations, poor cell health, or use-dependent effects of this compound.
-
Troubleshooting Steps:
-
Prepare fresh this compound solutions for each experiment to avoid degradation.
-
Use a temperature-controlled perfusion system to maintain a stable physiological temperature (e.g., 37°C).
-
Ensure cells have a stable resting membrane potential and healthy morphology before drug application.
-
Standardize the stimulation frequency across all experiments to account for the use-dependent block of sodium channels.
-
Issue 2: Unexpected proarrhythmic events (e.g., EADs) at seemingly low concentrations.
-
Possible Cause: The experimental model may have an underlying predisposition to arrhythmias (e.g., models of heart failure or specific genetic mutations). The combination of this compound with other factors (e.g., low extracellular potassium) can potentiate proarrhythmic effects.
-
Troubleshooting Steps:
-
Carefully characterize the baseline electrophysiology of your experimental model.
-
Maintain physiological extracellular potassium concentrations unless experimentally manipulated.
-
Start with a very low concentration range and perform a careful dose-escalation study.
-
Issue 3: Difficulty in observing a clear use-dependent block of sodium channels.
-
Possible Cause: The stimulation frequency may not be high enough to induce significant use-dependent effects. The voltage protocol may not be optimal for assessing use-dependent block.
-
Troubleshooting Steps:
-
Apply a train of stimuli at varying frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) to assess the frequency-dependence of the block.
-
Utilize a voltage protocol specifically designed to assess use-dependent block, which typically involves a train of depolarizing pulses.
-
Data Presentation
Table 1: Clinical Studies on this compound's Effect on QTc Interval
| Study Population | This compound Dose/Concentration | Mean Change in QTc Interval | Reference |
| Patients with premature ventricular complexes | 70-150 mg (infusion) | +0.01 seconds | [3] |
| Patients with frequent ventricular ectopics | Not specified | +8 ± 9 ms | [4] |
| Patients with chronic ventricular dysrhythmia | 150 mg (oral) | Not specified, but prolonged | [5] |
Table 2: Preclinical Models for Assessing this compound-Induced Proarrhythmia
| Model | Endpoint | Key Features | Reference |
| Langendorff-perfused isolated rabbit heart | Action potential duration (APD), EADs, TdP | Allows for the direct assessment of drug effects on cardiac electrophysiology. | [1] |
| Anesthetized rat with coronary artery ligation | Ventricular fibrillation | Model of ischemia-induced arrhythmias. | [6] |
| Conscious canine model | QT interval, T-wave morphology | In vivo model for assessing ECG changes. | [7] |
| Arterially perfused rabbit left ventricular wedge | Transmural dispersion of repolarization, TdP | High sensitivity and specificity for predicting drug-induced TdP. | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on hERG Potassium Channels using Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of this compound on the hERG (I_Kr) channel.
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV to record the tail current.[1]
-
Record baseline hERG currents.
-
-
Drug Application: Perfuse cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) until a steady-state block is achieved at each concentration.[1]
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline to determine the percentage of block.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[1]
-
Protocol 2: Assessment of Use-Dependent Block of Sodium Channels by this compound
Objective: To characterize the use-dependent inhibitory effect of this compound on the cardiac sodium channel (Nav1.5).
Methodology:
-
Cell Preparation: Use isolated ventricular myocytes or a cell line stably expressing Nav1.5.
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability.
-
-
Voltage Protocol:
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a specific frequency (e.g., 1 Hz or 2 Hz).
-
Record the peak inward sodium current for each pulse in the train.
-
-
Drug Application:
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with a known concentration of this compound and repeat the pulse train stimulation.
-
-
Data Analysis:
-
Measure the peak sodium current for each pulse in the train, both before and after drug application.
-
Calculate the percentage of block for each pulse. Use-dependent block is indicated by a progressive increase in block with successive pulses in the train.
-
Determine the time constant for the onset of use-dependent block.[9]
-
Assess the recovery from block by applying a test pulse at varying intervals after the conditioning pulse train.[9]
-
Mandatory Visualizations
Caption: this compound's signaling pathway to proarrhythmic events.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and efficacy of this compound hydrochloride in the treatment of ventricular dysrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride (CI-845) and reference antiarrhythmic agents: effects on early ventricular arrhythmias after acute coronary artery ligation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical assessment of drug-induced proarrhythmias: role of the arterially perfused rabbit left ventricular wedge preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pirmenol & Action Potential Duration Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pirmenol (B1678456). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the high variability observed in action potential duration (APD) during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why do I observe both prolongation and shortening of the action potential duration (APD) with this compound?
A1: This is a known characteristic of this compound due to its complex mechanism of action, exhibiting properties of both Class I and Class III antiarrhythmic drugs.[1] The effect on APD is highly dependent on the concentration used in your experiment. At lower concentrations, this compound predominantly prolongs APD, a typical Class III effect.[1] Conversely, at higher concentrations, it tends to shorten the APD, which aligns with Class I drug characteristics.[1]
Q2: What is the primary mechanism behind this compound's effect on APD?
A2: this compound's effect on APD is a result of its interaction with multiple cardiac ion channels.[1] Its Class I action involves the blockade of fast sodium channels (INa), which reduces the maximum upstroke velocity (Vmax) of the action potential.[1][2][3] Its Class III action is primarily due to the inhibition of potassium currents responsible for repolarization, specifically the delayed rectifying potassium current (IK) and the transient outward current (Ito).[1][3][4] This inhibition of repolarizing currents leads to a longer plateau phase of the action potential.
Q3: I'm seeing different results at different heart rates. Is this expected?
A3: Yes, this is an expected phenomenon known as "use-dependency" or "rate-dependency". This compound's blockade of sodium channels is more pronounced at faster heart rates.[1][3] This means that the reduction in Vmax and potential shortening of the APD will be more significant at higher stimulation frequencies.
Q4: Can the underlying condition of the cardiac tissue affect the experimental outcome?
A4: Absolutely. The electrophysiological effects of this compound can be influenced by the physiological or pathophysiological state of the tissue. For instance, in the presence of acetylcholine (B1216132), which shortens APD, this compound can suppress this effect and lead to a significant prolongation of the APD.[4] This is relevant in conditions that mimic vagal stimulation or ischemia.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in APD measurements between experiments. | 1. Inconsistent Drug Concentration: Small variations in this compound concentration can lead to different effects on APD. 2. Different Pacing Frequencies: Use-dependency of this compound can cause varied results if pacing rates are not strictly controlled. 3. Tissue Heterogeneity: Intrinsic differences in the electrophysiology of cardiac preparations can contribute to variability.[6] | 1. Verify Drug Concentration: Prepare fresh solutions for each experiment and ensure accurate dilutions. 2. Standardize Pacing Protocol: Use a consistent pacing frequency across all experiments. Allow for an equilibration period after changing the pacing rate. 3. Increase Sample Size: Use a larger number of preparations to account for biological variability. |
| Unexpected shortening of APD. | High this compound Concentration: As a Class I agent, higher concentrations of this compound can shorten APD.[1] | Perform a Dose-Response Curve: Test a range of concentrations to characterize the biphasic effect of this compound on APD in your specific experimental model. |
| No significant effect on APD observed. | Inappropriate Concentration Range: The concentrations used may be too low to elicit a measurable response or may be in the transitional zone of the biphasic effect. Presence of Other Channel Blockers: Co-application of other drugs may mask the effects of this compound. | Expand Concentration Range: Test both lower and higher concentrations of this compound. Review Experimental Medium: Ensure no other compounds in the perfusion solution are interfering with the ion channels targeted by this compound. For example, the presence of a transient outward current blocker like 4-aminopyridine (B3432731) can prevent further APD prolongation by this compound.[4] |
Quantitative Data Summary
The following tables summarize the key quantitative data on this compound's effects from various studies. Note that experimental conditions may vary between studies.
Table 1: Effect of this compound on Action Potential Parameters
| Parameter | Species/Tissue | This compound Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine Purkinje Fibers | Low Concentrations | Prolongation | [1] |
| Action Potential Duration (APD) | Canine Purkinje Fibers | High Concentrations | Shortening | [1] |
| Action Potential Duration (APD) | Rabbit Atrial Myocytes | 2-30 µM | Concentration-dependent prolongation | [4] |
| Maximum Upstroke Velocity (Vmax) | Rabbit Atrial & Purkinje Fibers | ≥ 1 µM | Depression | [7] |
| Maximum Upstroke Velocity (Vmax) | Rabbit Purkinje Fibers | ≥ 10 µM | Use-dependent depression | [3] |
Table 2: this compound's Inhibitory Effects on Ion Currents
| Ion Current | Species/Tissue | IC50 | Reference |
| Transient Outward Current (Ito) | Rabbit Atrial Myocytes | ~18 µM | [4] |
| Acetylcholine-induced K+ Current | Guinea-Pig Atrial Myocytes | ~1 µM | [4] |
| Adenosine-induced K+ Current | Guinea-Pig Atrial Myocytes | ~8 µM | [4] |
| Delayed Rectifying K+ Current (IK) | Rabbit Purkinje Fibers | KD-value of 1 µmol/l | [3] |
Experimental Protocols
1. Microelectrode Technique for APD Measurement in Purkinje Fibers
-
Objective: To measure the action potential duration and other electrophysiological parameters in cardiac Purkinje fibers.
-
Methodology:
-
Tissue Preparation: Isolate Purkinje fibers from a suitable animal model (e.g., canine or rabbit).
-
Mounting: Mount the preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at a constant temperature.
-
Microelectrode Impalement: Use sharp glass microelectrodes filled with 3 M KCl to impale a cell.
-
Stimulation: Stimulate the preparation at a constant frequency using external electrodes.
-
Data Acquisition: Record the transmembrane action potentials using a suitable amplifier and data acquisition system.
-
Drug Application: After obtaining a stable baseline recording, perfuse the tissue with this compound at the desired concentrations.
-
Analysis: Measure APD at 90% repolarization (APD90), Vmax, and other relevant parameters before and after drug application.
-
2. Whole-Cell Patch-Clamp for Ion Current Measurement in Isolated Myocytes
-
Objective: To measure the effect of this compound on specific ion currents in single cardiac myocytes.
-
Methodology:
-
Cell Isolation: Isolate single myocytes from cardiac tissue (e.g., rabbit or guinea-pig atria) using enzymatic digestion.
-
Patch-Clamp Setup: Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and measure the ion current of interest (e.g., Ito, IK).
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Analysis: Analyze the recorded currents to determine the inhibitory effect of this compound, including calculating the IC50.
-
Visualizations
Caption: Mechanism of this compound's dual effect on action potential duration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits muscarinic acetylcholine receptor-operated K+ current in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneity of the action potential duration is required for sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Pirmenol's Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of pirmenol (B1678456) in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) and various potassium channels in cardiac myocytes.[1] This leads to a decreased rate of depolarization (Phase 0 of the action potential) and prolongs the action potential duration, which underlies its antiarrhythmic effects.[1][2]
Q2: What are the known off-target effects of this compound?
This compound is known to block M2 muscarinic acetylcholine (B1216132) receptors, which are G-protein coupled receptors (GPCRs).[3] Additionally, like other drugs in its class, it has the potential to interact with other ion channels and kinases, which can lead to unexpected cellular effects in non-cardiac models. At high concentrations, it has been observed to affect intracellular calcium signaling.
Q3: We are observing unexpected changes in cell proliferation in our cancer cell line screen with this compound. Is this a known effect?
While not an anticancer drug, the off-target effects of this compound on ion channels can influence cellular processes critical to cancer cell behavior, such as proliferation and migration. Ion channels play a significant role in regulating membrane potential, cell volume, and intracellular signaling pathways that are often dysregulated in cancer. For example, blockade of certain potassium channels has been linked to alterations in cell cycle progression. Therefore, unexpected effects on cancer cell proliferation are a plausible off-target consequence that warrants further investigation.
Q4: Can this compound's blockade of M2 muscarinic receptors influence non-cardiac cell signaling?
Yes. M2 muscarinic receptors are expressed in various tissues outside of the heart. The blockade of these receptors by this compound can interfere with their canonical signaling pathways.[4][5] M2 receptors are typically coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] By blocking these receptors, this compound can disrupt this signaling cascade, potentially leading to increased cAMP levels and downstream effects on pathways like the PI3K/Akt/mTORC1 axis, which can influence cell proliferation and differentiation.[4][5]
Q5: How soluble and stable is this compound in typical cell culture media?
This compound hydrochloride is soluble in water and DMSO.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final working concentration in the cell culture medium.[6] It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation over time in aqueous solutions. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[6]
Data Presentation
This compound Activity Profile
| Target/Current | Cell Type | Value | Reference |
| On-Target Activity | |||
| Delayed Rectifying K+ Current (IK) | Rabbit Purkinje Fibers | KD: 1 µM | [1] |
| Fast Sodium Current (INa) | Rabbit Purkinje Fibers | Use-dependent block at ≥ 10 µM | [1] |
| Off-Target Activity | |||
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Guinea Pig Atrial Cells | IC50: 0.1 µM | [6] |
| M2 Muscarinic Receptor | (Inferred from IK.ACh block) | Potent Antagonist | [3] |
Note: This table summarizes experimentally determined values. The potency of this compound can vary depending on the specific experimental conditions and cell type used.
Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |
| PIM1 | 8.5 | 55% |
| CDK9 | 12.2 | 42% |
| ROCK1 | > 50 | < 10% |
| AKT1 | > 50 | < 5% |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the format of data that would be generated from a kinase profiling screen. Actual off-target kinase activity of this compound would need to be determined experimentally.
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare kinase, substrate, and ATP solutions according to the manufacturer's recommendations for the specific kinase assay platform (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to all wells.
-
Add 2 µL of the peptide substrate solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a potential off-target protein by this compound within a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 5°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative off-target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative protein amount against the temperature for both the vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Patch-Clamp Electrophysiology for Ion Channel Characterization
Objective: To characterize the effects of this compound on specific ion currents in a cellular model.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest or primary cells known to endogenously express the channel.
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
Prepare a 10 mM stock solution of this compound in the external solution. Perform serial dilutions to obtain the desired final concentrations.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Apply a voltage-clamp protocol specific for the ion channel being studied to elicit the current of interest.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing different concentrations of this compound and record the corresponding currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of current inhibition at each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a suitable dose-response curve.
-
Troubleshooting Guides
Problem 1: Inconsistent results in electrophysiology assays.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in experimental conditions | Ensure consistent temperature, pH, and ion concentrations in your recording solutions. This compound's activity can be sensitive to these parameters. |
| Poor cell health or high passage number | Use cells within a consistent and low passage number range. Ion channel expression levels can vary with prolonged culturing. Regularly assess cell viability. |
| Use-dependent block of sodium channels | This compound exhibits use-dependent blockade of sodium channels, meaning its inhibitory effect increases with the frequency of channel activation.[1] Ensure your voltage-clamp protocols use a consistent stimulation frequency to obtain reproducible results. Consider applying a train of depolarizing pulses to assess the extent of use-dependent block. |
| Off-target ion channel effects | If using a cell line with multiple endogenous ion channels, the observed effect might be a composite of on- and off-target activities. Use a cell line specifically overexpressing the channel of interest or use specific blockers for other channels to isolate the effect on your target. |
Problem 2: Unexpected phenotypic changes observed (e.g., morphology, adhesion, proliferation).
| Possible Cause | Troubleshooting Steps |
| Cytoskeletal disruption | Some ion channel modulators can have off-target effects on kinases that regulate the cytoskeleton. Stain cells with phalloidin (B8060827) (for actin) and anti-tubulin antibodies to visualize any changes in cytoskeletal organization. |
| Altered cell adhesion signaling | Investigate the expression and phosphorylation status of key adhesion molecules like focal adhesion kinase (FAK) and integrins using Western blotting or immunofluorescence. |
| Disruption of calcium homeostasis | This compound can affect calcium channels. Measure intracellular calcium levels using fluorescent indicators (e.g., Fura-2, Fluo-4) to determine if this compound alters calcium signaling in your cell model. |
Problem 3: Discrepancy between biochemical (cell-free) and cellular assay results.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | While this compound is orally active, its permeability can differ across various cell types. Use a target engagement assay like CETSA to confirm that this compound is reaching its intracellular target. |
| Presence of drug efflux pumps | The cell line you are using may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, reducing its intracellular concentration. Co-incubate with a known efflux pump inhibitor to see if this restores the expected cellular activity. |
| Drug metabolism by the cells | The cells may metabolize this compound into inactive or less active forms. Analyze the cell culture supernatant and cell lysates using LC-MS to identify potential metabolites. |
Mandatory Visualizations
Caption: this compound's On-Target Antiarrhythmic Mechanism of Action.
Caption: this compound's Off-Target M2 Muscarinic Receptor Blockade.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
How to resolve Pirmenol precipitation in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Pirmenol precipitation in physiological buffers.
Troubleshooting Guide
Issue: this compound Precipitation Observed in Physiological Buffer
Precipitation of this compound during the preparation of working solutions is a common issue due to its limited aqueous solubility. This guide provides a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most soluble form of this compound for use in physiological buffers?
A1: this compound is available as a free base and a hydrochloride (HCl) salt. This compound hydrochloride is more water-soluble and is recommended for preparing aqueous solutions.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol before diluting it into your final physiological buffer.[1] For this compound hydrochloride, stock solutions can also be prepared directly in sterile deionized water.[2][3]
Q3: I observed precipitation when I added my this compound DMSO stock to my cell culture media. What should I do?
A3: This is a common issue known as "crashing out." Here are several steps to resolve this:
-
Use Pre-warmed Media: Always add the this compound stock solution to media that has been pre-warmed to 37°C, as solubility often increases with temperature.
-
Slow, Gradual Dilution: Add the stock solution dropwise to the media while gently vortexing or stirring. This avoids rapid solvent exchange that can cause precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Check Final Concentration: Ensure your final working concentration of this compound does not exceed its solubility limit in the aqueous buffer. You may need to perform a dose-response curve to find the optimal and soluble concentration for your experiment.[3]
-
Limit Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be less than 0.1% to avoid solvent-induced toxicity.[1]
Q4: Can I store this compound working solutions in physiological buffer?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] It is best to prepare fresh working solutions for each experiment to ensure stability and avoid precipitation.[3] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.[4]
Q5: Are there any solubility-enhancing agents I can use for in vivo studies?
A5: Yes, for in vivo formulations, co-solvents and cyclodextrins can be used to improve the solubility of this compound hydrochloride. Established formulations include combinations of DMSO, PEG300, Tween-80, and saline, or using Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[1][4]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes |
| Water | 100 mg/mL (266.70 mM) | Requires sonication to dissolve.[1] |
| DMSO | 66.67 mg/mL (177.81 mM) | Requires sonication to dissolve.[1] |
| Ethanol | ~10 mg/mL | - |
| Dimethylformamide (DMF) | ~2 mg/mL | - |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | First dissolve in ethanol, then dilute with aqueous buffer.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 66.67 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Hydrochloride Working Solution for In Vitro Assays
This protocol describes the dilution of a DMSO stock solution into a physiological buffer or cell culture medium.
Materials:
-
This compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile physiological buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
Procedure:
-
Thaw a frozen aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the pre-warmed aqueous buffer to achieve the final desired working concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to prevent cellular toxicity.[1]
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store for more than one day.[1]
Caption: Workflow for preparing this compound solutions for in vitro use.
Protocol 3: Formulation for In Vivo Studies (using SBE-β-CD)
This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of this compound hydrochloride for administration in animal models.[1]
Materials:
-
This compound hydrochloride
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound hydrochloride DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear. The final concentration will be ≥ 2.08 mg/mL.[4]
References
Managing temperature fluctuations in Pirmenol experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature fluctuations during Pirmenol experiments to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this compound experiments?
Temperature is a crucial factor because it can significantly affect ion channel kinetics, which are the primary targets of this compound.[1][2] Fluctuations in temperature can lead to high variability in measurements of Action Potential Duration (APD) and inconsistent results in hERG channel blockade studies.[1][2] Maintaining a stable, physiological temperature is essential for obtaining reliable and reproducible data.
Q2: What is the recommended experimental temperature for in vitro studies with this compound?
For most in vitro electrophysiology experiments, including patch-clamp and tissue studies, a constant physiological temperature of 37°C is recommended.[1][3] This ensures that the ion channels being studied are in a physiologically relevant state.
Q3: How should this compound solutions be prepared and stored to minimize temperature-related degradation?
To avoid degradation, it is highly recommended to prepare fresh this compound solutions for each experiment.[1] this compound hydrochloride can be dissolved in sterile deionized water or a suitable buffer to create a stock solution.[1] If short-term storage is necessary, aliquots of the stock solution can be stored at -20°C.[1] Long-term stability studies for various solvents and storage conditions are not extensively published, making fresh preparation the most reliable approach.[1]
Q4: Can temperature fluctuations affect the stability of this compound in a solution?
Yes, temperature variations can impact the stability and solubility of this compound. It is important to visually inspect solutions for any precipitation, especially at high concentrations or in certain buffer conditions.[2] While specific data on this compound is limited, studies on other drugs have shown that exposure to elevated temperatures can lead to degradation and a loss of potency.[4]
Troubleshooting Guide
This guide addresses common issues related to temperature management in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in Action Potential Duration (APD) measurements between experiments. | Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature changes.[1][2] | Maintain a constant and physiological temperature (e.g., 37°C) throughout the experiment using a temperature-controlled perfusion system.[1] |
| Inconsistent hERG channel blockade results. | Unstable Temperature: The kinetics of hERG channels are temperature-sensitive, and fluctuations can lead to variable blockade measurements.[2][3] | Ensure a stable recording temperature of approximately 37°C is maintained throughout the experiment.[2] |
| Precipitation observed in this compound working solution. | Temperature-dependent Solubility: The solubility of this compound may decrease at lower temperatures, leading to precipitation. | Gently warm the solution and vortex to redissolve the precipitate. Prepare dilutions in pre-warmed external solutions on the day of the experiment. |
| Smaller than expected biological effect of this compound. | Degradation of this compound: Improper storage temperature or repeated freeze-thaw cycles of stock solutions may lead to degradation of the compound. | Always prepare fresh solutions for each experiment. If using a frozen stock, ensure it has been stored correctly at -20°C for a short period and avoid multiple freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
This protocol is designed to assess the direct inhibitory effect of this compound on the hERG potassium channel.
1. Cell Culture:
-
Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG channel.
-
Culture cells in appropriate media and conditions to ensure optimal health and channel expression.[2]
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).[2]
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.[5]
3. Temperature Control:
-
Maintain the recording temperature at approximately 37°C using a temperature-controlled perfusion system and an in-line heater for the perfusate.[2][3]
4. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique.
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the peak tail current, which represents the hERG current.[2]
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline.[2]
5. Drug Application:
-
Dilute the this compound stock solution to the desired final concentrations in the external solution immediately before application.[2]
-
Apply different concentrations of this compound to the cells using the perfusion system.
-
Record the hERG current at each concentration until a steady-state block is achieved.[2]
6. Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.[2]
Protocol 2: Microelectrode Recording in Cardiac Tissue
This protocol is suitable for studying the effects of this compound on the electrical activity of multicellular preparations like Purkinje fibers or papillary muscles.[5]
1. Tissue Preparation:
-
Dissect cardiac Purkinje fibers or papillary muscles from a suitable animal model (e.g., canine, rabbit, or guinea pig).[5]
-
Mount the tissue in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution.[5]
-
Allow the preparation to equilibrate for at least 60 minutes.[5]
2. Solutions:
-
Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[5]
-
Microelectrode Solution: 3 M KCl.[5]
3. Temperature Control:
-
Maintain the organ bath at a constant 37°C.
4. Recording Procedure:
-
Impale a cell within the tissue preparation with a sharp glass microelectrode.
-
Record transmembrane action potentials using a high-input impedance amplifier.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz).[5]
-
Record baseline action potentials.
-
Introduce this compound into the superfusate at the desired concentrations.
-
Record the steady-state effects of the drug.
-
Perform a washout to observe the reversibility of the effects.[5]
5. Data Analysis:
-
Measure action potential parameters including resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization.[5]
-
Evaluate changes in these parameters as a function of this compound concentration.[5]
Visualizations
Caption: General experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for inconsistent this compound experiment results.
References
Pirmenol Technical Support Center: Overcoming Poor Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming potential issues related to the poor cell permeability of Pirmenol (B1678456), particularly in non-cardiac cell lines. The resources below offer troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is classified as a Class Ia antiarrhythmic agent.[1][2] Its primary function is to block cardiac sodium and potassium channels, thereby affecting cardiac action potentials.[1][3] It is used in the treatment of ventricular arrhythmias.[4] this compound hydrochloride is soluble in DMSO.[5]
Q2: Why might this compound exhibit poor cell permeability in non-cardiac cells?
While direct studies on this compound's permeability in non-cardiac cells are limited, poor permeability of a compound is often attributed to two main factors:
-
Physicochemical Properties: The size, charge, and lipophilicity of a molecule dictate its ability to passively diffuse across the lipid bilayer of the cell membrane.[6][7] Molecules that are too large, highly charged at physiological pH, or not sufficiently lipophilic can have difficulty entering cells.
-
Active Efflux Transporters: Cells, particularly those forming barrier tissues (like intestinal or endothelial cells) or expressing multidrug resistance (MDR) proteins, possess ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[8][9][10] These proteins act as cellular "pumps," actively removing a wide range of compounds from the cytoplasm, which can keep intracellular drug concentrations below their effective threshold.[8][11] Many therapeutic drugs are known substrates of P-gp.[12]
Q3: What is P-glycoprotein (P-gp) and how could it affect my experiments with this compound?
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a well-characterized efflux pump that plays a significant role in drug absorption and distribution.[8][9] If this compound is a substrate for P-gp, cells overexpressing this transporter would actively pump the compound out, leading to low intracellular concentrations. This could result in a lack of biological effect in your in vitro experiments, even at high extracellular concentrations, a phenomenon often observed in drug-resistant cancer cell lines.[11][13]
Q4: How can I determine if my cell line expresses high levels of efflux pumps like P-gp?
You can assess the expression level of P-gp and other transporters in your cell line of interest through several methods:
-
Western Blot: Use an antibody specific to P-gp to determine the protein expression level.
-
qRT-PCR: Measure the mRNA expression level of the ABCB1 gene.
-
Flow Cytometry: Use a fluorescently-labeled P-gp antibody or a fluorescent P-gp substrate (like Rhodamine 123) to quantify expression and activity.
-
Functional Assays: Test the efflux of known fluorescent P-gp substrates. A high rate of efflux that can be reversed by a known P-gp inhibitor indicates functional transporter activity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving issues related to this compound's efficacy in non-cardiac cells.
Problem: this compound shows little to no biological effect in my non-cardiac cell line.
If you observe a lack of efficacy, it is crucial to determine if this is due to poor intracellular accumulation of the compound.
Before exploring complex mechanisms, directly measure the amount of this compound inside the cells. A low intracellular concentration compared to the extracellular concentration is strong evidence for a permeability issue. The gold-standard method for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
If intracellular this compound levels are low, the next step is to determine if this is due to active efflux. This can be tested by co-incubating this compound with a known inhibitor of common efflux pumps like P-glycoprotein. If the intracellular concentration of this compound increases or its biological activity is restored in the presence of the inhibitor, this suggests this compound is a substrate of that pump.
Data Presentation: Strategies to Enhance Permeability
If this compound is confirmed to be an efflux pump substrate, several strategies can be employed. The table below summarizes common chemical inhibitors used in in vitro studies to block P-gp activity.
| Inhibitor | Class | Typical In Vitro Concentration | Probe Substrate for Assays | Reference |
| Verapamil | First-generation P-gp Inhibitor | 5-50 µM | Digoxin, Rhodamine 123 | [14] |
| Cyclosporin A | First-generation P-gp Inhibitor | 1-10 µM | Loperamide, Digoxin | [15] |
| Tariquidar | Third-generation P-gp Inhibitor | 50-500 nM | Colchicine, Vinblastine | [9] |
| Zosuquidar | Third-generation P-gp Inhibitor | 0.5-5 µM | Doxorubicin, Paclitaxel | [11] |
Note: Optimal concentrations should be determined empirically for each cell line to avoid off-target toxicity.
Other strategies to overcome poor permeability include chemical modification of the drug to create more permeable prodrugs or the use of nanocarrier formulations to bypass efflux pumps.[16][17][18]
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay using Caco-2 Cells
This assay is the gold standard for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters.[19][20][21][22]
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[21]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ filter inserts for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence. Alternatively, perform a Lucifer Yellow permeability test; a low Papp value for Lucifer Yellow indicates a tight monolayer.[20]
-
Assay Preparation:
-
Wash the Caco-2 monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
-
Permeability Measurement (A-B):
-
Add this compound (e.g., at a final concentration of 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.
-
-
Permeability Measurement (B-A):
-
Add this compound to the basolateral (lower) chamber.
-
Add fresh HBSS to the apical (upper) chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Inhibitor Co-incubation (Optional): Repeat steps 4 and 5 in the presence of a known P-gp inhibitor (e.g., 20 µM Verapamil) in both chambers to confirm P-gp's role in the efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.[21]
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
References
- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary study of this compound in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. benchchem.com [benchchem.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
Best practices for consistent Pirmenol results in action potential studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results in action potential studies involving Pirmenol (B1678456). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is classified as a Class Ia antiarrhythmic agent. Its primary mechanism involves the blockade of both sodium (Na+) and potassium (K+) channels in cardiac myocytes.[1][2][3] The blockade of the fast inward sodium current (INa) slows the maximum upstroke velocity (Vmax) of the action potential, while the blockade of delayed rectifier potassium currents contributes to the prolongation of the action potential duration (APD).[3][4][5]
Q2: What are the expected electrophysiological effects of this compound in vitro?
In isolated cardiac preparations, this compound is expected to:
-
Decrease the maximum rate of depolarization (Vmax).[2][4][6]
-
Prolong the action potential duration (APD) at lower concentrations.[4][5][6][7]
-
Exhibit use-dependent blockade of sodium channels, meaning the effect is more pronounced at higher stimulation frequencies.[4][6]
-
Inhibit the transient outward current (Ito) and the delayed rectifier potassium current (IK).[4][7]
Q3: How should a stock solution of this compound be prepared and stored?
For in vitro experiments, this compound hydrochloride can be dissolved in sterile deionized water to create a stock solution (e.g., 10 mM).[1][2] It is highly recommended to prepare fresh solutions for each experiment to prevent degradation.[2] If short-term storage is necessary, aliquots of the stock solution can be stored at -20°C.[2] Always visually inspect the solution for any signs of precipitation before use.[8]
Q4: What are the typical working concentrations of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific ion channel being studied. Based on published data, concentrations for in vitro studies typically range from 0.5 µM to 30 µM.[2][7] A dose-response curve is always recommended to determine the optimal concentration for your specific experimental conditions.[2]
Q5: Can this compound's effects vary between different cardiac tissues?
Yes, the effects of this compound can show regional differences within the heart. For example, its potency in prolonging the effective refractory period has been observed to be greater in the His-Purkinje system compared to the ventricular muscle.[3] Therefore, it is crucial to consider the specific tissue being studied when interpreting results.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no drug effect | 1. This compound Degradation: Improper storage of stock solutions.[3] 2. Incorrect Concentration: Errors in dilution calculations.[3] 3. Low Drug Potency: Issue with the this compound batch. 4. Cell/Tissue Health: Poor viability of the experimental preparation.[2][3] | 1. Prepare fresh stock solutions for each experiment.[2][3] 2. Double-check all dilution calculations.[3] 3. Validate the potency of the this compound batch with a positive control.[3] 4. Assess cell/tissue viability before and after the experiment (e.g., monitor resting membrane potential).[2][3] |
| High variability in Action Potential Duration (APD) measurements | 1. Inconsistent Drug Concentration: Inaccurate dilutions or degradation.[2] 2. Temperature Fluctuations: Temperature significantly affects ion channel kinetics.[2][8] 3. Poor Cell Health: Unhealthy or stressed cells exhibit altered electrophysiology.[2] 4. Use-Dependent Effects: this compound's Na+ channel block is frequency-dependent.[2][4][6] | 1. Prepare fresh this compound solutions for each experiment and verify dilution accuracy.[2] 2. Maintain a constant and physiological temperature (e.g., 37°C) using a temperature-controlled perfusion system.[2][8] 3. Ensure cells are healthy with a stable resting membrane potential before drug application.[2] 4. Standardize the stimulation frequency across all experiments.[2] |
| Unexpected proarrhythmic events (e.g., early afterdepolarizations) | 1. Excessive APD Prolongation: Higher concentrations can excessively prolong APD.[2] 2. Diseased Tissue Models: Effects may differ significantly from healthy tissue.[2] | 1. Perform a careful dose-response study to identify a concentration that achieves the desired effect without inducing proarrhythmia.[2] 2. Exercise caution when interpreting results from diseased tissue models.[2] |
| Drug Precipitation in Solution | 1. Low Solubility: Limited solubility in certain physiological buffers, especially at higher concentrations.[3][8] 2. Incorrect Solvent: The initial solvent for the stock solution may not be appropriate.[3] | 1. Prepare the stock solution in a suitable solvent like deionized water before diluting it in the final physiological saline.[1][2] 2. Gently warm the physiological solution while adding the this compound stock solution dropwise with continuous stirring.[3] 3. Visually inspect the solution for any signs of precipitation before use.[3][8] |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Action Potential Parameters
| Parameter | Concentration (µM) | Species/Tissue | Effect | Reference |
| Action Potential Duration (APD) | 2 - 30 | Rabbit Atrial Myocytes | Prolonged in a concentration-dependent manner | [7] |
| 0.5 - 5 | Rabbit Purkinje Fibers | Marked prolongation | [5] | |
| ≥ 10 | Rabbit Purkinje Fibers | Shortened | [5] | |
| 3, 10 | Guinea-Pig Papillary Muscle | Prolonged | [6] | |
| > 100 | Guinea-Pig Papillary Muscle | Markedly shortened | [6] | |
| Maximum Upstroke Velocity (Vmax) | ≥ 1 | Rabbit/Guinea Pig Atrial & Purkinje | Depressed | [9] |
| 10, 30 | Guinea-Pig Papillary Muscle | Decreased (9.48% and 20.36% resting block, respectively) | [6] | |
| Transient Outward Current (Ito) | 1 - 1000 | Rabbit Atrial Myocytes | Inhibited in a concentration-dependent manner (IC50 ≈ 18 µM) | [7] |
| Acetylcholine-induced K+ Current | 1 - 8 | Guinea-Pig Atrial Myocytes | Suppressed (IC50 ≈ 1 µM) | [7] |
| Adenosine-induced K+ Current | 1 - 8 | Guinea-Pig Atrial Myocytes | Suppressed (IC50 ≈ 8 µM) | [7] |
| L-type Ca2+ Current | 30 | Rabbit Atrial Myocytes | Decreased by about 20% | [7] |
| Delayed Rectifying K+ Current (ix) | 1 | Rabbit Purkinje Fibers | Strong depression (KD-value ≈ 1 µmol/l) | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp on Single Cardiac Myocytes
This protocol is for recording ionic currents and action potentials from single cardiac myocytes to assess the effects of this compound.
1. Cell Isolation:
-
Isolate single ventricular or atrial myocytes from rabbit or guinea pig hearts using established enzymatic digestion protocols.[1] This typically involves retrograde perfusion with a calcium-free buffer followed by enzymatic digestion (e.g., collagenase).[1]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Dilute to final working concentrations in the external solution on the day of the experiment.[1][2]
3. Recording Procedure:
-
Plate isolated myocytes in a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (2-4 MΩ resistance).[2]
-
Hold the cell at a holding potential of -80 mV.[2]
-
Switch to current-clamp mode to elicit action potentials or use voltage-clamp protocols to study specific ion currents.
-
Record baseline currents or action potentials.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the effects after a steady-state is reached (typically 3-5 minutes).[1]
-
Perform a washout with the drug-free external solution to check for reversibility.[1]
4. Data Analysis:
-
Analyze recorded currents and action potentials using appropriate software.
-
Measure parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization.[1]
Protocol 2: Microelectrode Recording from Multicellular Preparations
This protocol is suitable for studying the effects of this compound on preparations like Purkinje fibers or papillary muscles.
1. Tissue Preparation:
-
Dissect cardiac Purkinje fibers or papillary muscles from canine, rabbit, or guinea pig hearts.[1]
-
Mount the tissue in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution.[1]
-
Allow the preparation to equilibrate for at least 60 minutes.[1]
2. Recording Procedure:
-
Impale a cell within the tissue with a sharp glass microelectrode filled with 3 M KCl.[1]
-
Record transmembrane action potentials.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz).[1]
-
Record baseline action potentials.
-
Introduce this compound into the superfusate at desired concentrations.
-
Record the steady-state effects.
-
Perform a washout to observe reversibility.[1]
3. Data Analysis:
-
Measure action potential parameters, including resting membrane potential, amplitude, Vmax, and APD.
-
Evaluate changes in these parameters as a function of this compound concentration.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with recording artifacts in Pirmenol patch-clamp experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pirmenol (B1678456) in patch-clamp experiments.
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp recordings involving this compound.
Issue 1: Unstable Gigaseal Formation or Loss of Seal After this compound Application
-
Question: I am having difficulty forming a stable giga-ohm seal, or the seal degrades after I apply this compound. What could be the cause and how can I fix it?
-
Answer: An unstable seal is a common issue in patch-clamp electrophysiology.[1] While this compound itself is not known to directly cause seal instability, the experimental conditions can contribute to this problem. Here are several factors to consider:
-
Pipette and Solution Hygiene: Debris in your pipette or recording solutions is a primary enemy of a good seal.[1] Ensure your internal solution is filtered with a 0.22 µm filter and that the capillary tubes used for pulling pipettes are clean and dust-free.[1][2]
-
Pipette Resistance: The resistance of your pipette is crucial. For whole-cell recordings, a resistance of 2-5 MΩ is generally recommended.[3][4] Pipettes with very low resistance (< 2 MΩ) have larger tips that can make seal formation difficult, while very high resistance pipettes (> 8 MΩ) can be hard to break through the membrane with and may have higher noise.[4]
-
Mechanical Stability: Any movement of the pipette, cell preparation, or perfusion system can disrupt the seal.[5] Ensure your recording platform is stable, the preparation is securely fixed, and the perfusion is smooth and does not cause movement of the coverslip.[4][5] Check for any drift in the micromanipulator.[1]
-
Cell Health: Unhealthy or stressed cells are a common reason for failing to achieve or maintain a good seal.[4][5] Ensure your cells are healthy, have a stable resting membrane potential before drug application, and that your solutions (both internal and external) have the correct pH and osmolarity.[4][6]
-
Pressure System: A leak in your pressure system can prevent the formation of the necessary dimple on the cell surface for sealing.[1] Systematically check all connections, valves, and the rubber seals in your pipette holder for leaks.[1]
-
Issue 2: Increased Noise in Recordings with this compound
-
Question: After applying this compound, the noise level in my recording has increased significantly. How can I reduce this noise?
-
Answer: Increased noise can obscure the signal of interest. Here are the primary sources of noise and how to address them:
-
Electrical Noise (50/60 Hz Hum): This is a pervasive issue in electrophysiology labs. Ensure all equipment is properly grounded to a single point and use a Faraday cage to shield your setup.[5][7] Wrapping wires entering the cage with grounded aluminum foil can also help.[7]
-
High-Frequency Noise: This can sometimes be caused by nearby equipment. Try to identify and unplug non-essential electronic devices in the room.[7] If the noise is aliased (appearing as a lower frequency signal), you may need to adjust your amplifier's filter settings.[7]
-
Pipette and Holder: The recording pipette itself can be a source of noise. Coating the pipette with a hydrophobic substance like Sylgard can reduce its capacitance and associated noise.[2] Also, ensure the silver wire in your electrode holder is properly chlorided and that the holder is clean.[4]
-
Issue 3: Inconsistent or Unexpected Effects of this compound
-
Question: I am not seeing the expected effect of this compound on the potassium currents, or the results are highly variable between experiments. What could be wrong?
-
Answer: Variability in drug effects can be frustrating. Here are some potential causes and solutions:
-
Drug Concentration and Preparation: Always prepare fresh this compound solutions for each experiment from a stock solution to avoid degradation.[5] Verify the accuracy of your dilutions. For in vitro experiments, a 10 mM stock solution in deionized water is a common starting point.[5]
-
Temperature Control: Ion channel kinetics are highly sensitive to temperature.[5] Maintaining a constant and physiological temperature (e.g., 37°C) using a temperature-controlled perfusion system is critical for reproducible results.[5]
-
Use-Dependent Effects: The blocking action of this compound on sodium channels is frequency-dependent.[5] Ensure you are using a consistent pacing frequency in your voltage-clamp protocols to elicit currents, especially when studying sodium channels, to get reproducible levels of block.[5]
-
Cell Type and Current Isolation: this compound has different affinities for various potassium channels.[5][8] Ensure you are using the correct cell type and a voltage protocol that isolates the specific current of interest. For example, to study the transient outward K+ current (Ito), a prepulse to inactivate sodium channels is necessary.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a Class I antiarrhythmic agent that primarily blocks both sodium (Na+) and potassium (K+) channels in cardiac myocytes.[3][5] This dual blockade leads to a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential and a prolongation of the action potential duration (APD).[5][9]
-
-
Q2: What are the expected effects of this compound on cardiac potassium currents?
-
A2: this compound inhibits several types of potassium currents with varying potencies. It is known to block the transient outward K+ current (Ito), the delayed rectifying K+ current (IK), and acetylcholine- and adenosine-induced K+ currents.[5][8][9] This inhibition of repolarizing K+ currents is the primary mechanism by which it prolongs the action potential duration.[8][9]
-
-
Q3: How should I prepare a stock solution of this compound for my experiments?
-
A3: For in vitro electrophysiology, this compound hydrochloride can be dissolved in sterile deionized water to create a stock solution, for example, at a concentration of 10 mM.[5] It is recommended to prepare fresh dilutions in your external solution for each experiment.[5] If short-term storage is necessary, aliquoting the stock solution and storing it at -20°C is advisable.[5]
-
-
Q4: Are there specific voltage-clamp protocols recommended for studying this compound's effects on Ito?
-
A4: Yes, a common protocol to elicit Ito in atrial myocytes involves holding the cell at a potential of -80 mV.[5] A depolarizing prepulse to approximately -40 mV for around 500 ms (B15284909) is used to inactivate sodium channels, followed by a series of test pulses to potentials ranging from -30 mV to +60 mV to measure the Ito current-voltage relationship.[5]
-
Quantitative Data
The following tables summarize the quantitative effects of this compound on various ion channels as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (KD) of this compound on Potassium Currents
| Ion Current | Cell Type | IC50 / KD Value | Reference |
| Delayed Rectifying K+ Current (IK) | Rabbit Purkinje Fibers | KD: 1 µM | [9] |
| Transient Outward K+ Current (Ito) | Rabbit Atrial Myocytes | IC50: ~18 µM | [5][8] |
| Acetylcholine-induced K+ Current | Guinea-Pig Atrial Myocytes | IC50: ~1 µM | [5][8] |
| Adenosine-induced K+ Current | Guinea-Pig Atrial Myocytes | IC50: ~8 µM | [5][8] |
Table 2: Dose-Dependent Effects of this compound on Vmax in Guinea-Pig Ventricular Myocardium
| This compound Concentration (µM) | Resting Block of Vmax (%) | Reference |
| 10 | 9.48 ± 3.12 | [5] |
| 30 | 20.36 ± 3.61 | [5] |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp Recording of Ito in Atrial Myocytes
This protocol is adapted from studies investigating the effects of this compound on the transient outward K+ current (Ito) in rabbit atrial myocytes.[5]
-
Cell Preparation:
-
Solutions:
-
External Solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[5]
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).[5]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Dilute to final working concentrations in the external solution on the day of the experiment.[5]
-
-
Recording Procedure:
-
Plate isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.[3]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.[5]
-
Approach a myocyte, form a giga-ohm seal, and then rupture the membrane to achieve the whole-cell configuration.[3]
-
Allow the cell to stabilize for 5-10 minutes before recording.[3]
-
-
Voltage-Clamp Protocol:
-
Use a whole-cell patch-clamp amplifier and data acquisition software.[5]
-
Hold the cell at a holding potential of -80 mV.[5]
-
To elicit Ito, apply a 500 ms depolarizing prepulse to -40 mV to inactivate sodium channels, followed by a 300 ms test pulse to potentials ranging from -30 mV to +60 mV in 10 mV increments.[5]
-
Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation.[5]
-
-
Data Analysis:
-
Record baseline currents before applying this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.[3]
-
Measure the peak outward current at each test potential before and after drug application.[5]
-
Construct current-voltage (I-V) relationship curves to analyze the effect of this compound.[5]
-
To determine the IC50 value, apply increasing concentrations of this compound and measure the percentage of Ito block at a specific test potential (e.g., +40 mV).[5]
-
Visualizations
Caption: this compound's dual blockade of Na+ and K+ channels.
Caption: Experimental workflow for this compound patch-clamp studies.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pirmenol's Safety Profile: A Comparative Analysis with Other Class I Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of pirmenol (B1678456), a Class Ia antiarrhythmic agent, with other Class I drugs. The information is synthesized from a comprehensive review of preclinical and clinical studies, with a focus on experimental data to inform research and drug development.
Introduction to Class I Antiarrhythmic Drugs
Class I antiarrhythmic drugs function by blocking the fast sodium channels (NaV1.5) in cardiomyocytes.[1] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and suppressing tachyarrhythmias.[1] The Vaughan Williams classification further subdivides these agents based on their effects on the action potential duration (APD) and their sodium channel blockade kinetics:[1][2]
-
Class Ia: (e.g., this compound, Quinidine) Moderately block sodium channels and prolong the APD.[1][3]
-
Class Ib: (e.g., Lidocaine (B1675312), Mexiletine) Weakly block sodium channels and shorten the APD.[1][3]
-
Class Ic: (e.g., Flecainide (B1672765), Propafenone) Strongly block sodium channels with minimal effect on the APD.[1][3]
A primary safety concern with all Class I antiarrhythmics is their potential for proarrhythmia—the induction of new or worsening of existing arrhythmias.[1] This guide focuses on a comparative analysis of the safety profiles of these agents to aid in the evaluation of this compound's therapeutic potential.
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with this compound and other selected Class I antiarrhythmics. It is important to note that direct head-to-head comparative trials for all agents and all adverse events are limited. The data presented is a synthesis from various clinical studies.
Table 1: Cardiac Adverse Events of Class I Antiarrhythmics
| Adverse Event | This compound (Class Ia) | Quinidine (B1679956) (Class Ia) | Lidocaine (Class Ib) | Mexiletine (B70256) (Class Ib) | Flecainide (Class Ic) | Propafenone (B51707) (Class Ic) |
| Proarrhythmia | Low incidence, comparable to quinidine.[1][4] Can cause Torsades de Pointes (TdP).[1] | Can cause TdP.[5][6] Proarrhythmic effects reported.[7] | Less common than with other sodium channel blockers, but can occur at high doses.[8] | Exacerbation of cardiac arrhythmias.[9] | Increased mortality in patients with structural heart disease (CAST trial).[1][5][10][11] Proarrhythmic effect reported.[10] | New or worsened arrhythmias, including life-threatening ventricular arrhythmias.[3][12][13] |
| Conduction Abnormalities | Minimal effect on PR and QRS intervals.[14] | Can prolong QRS and QT intervals.[3] | Can cause bradycardia, heart block.[9][15] | Bradycardia, heart block.[9] | Prolongs PR and QRS intervals.[11] Can cause heart block.[16] | Can cause serious conduction disturbances, more frequent in patients with heart disease.[10][13] |
| Heart Failure | Precipitation or worsening appears to occur only rarely.[16][17] | Can exacerbate heart failure. | Hypotension can occur at high doses.[8] | Can exacerbate heart failure.[9] | Negative inotropic effects, can worsen heart failure.[16] | Negative inotropic activity, may provoke overt heart failure.[13] |
| Hypotension | Not a significant problem with intravenous administration.[16][17] | Can cause hypotension. | Can occur at high doses.[8] | Can cause hypotension.[9] | Can cause hypotension.[18] | Can cause hypotension.[19] |
Table 2: Non-Cardiac Adverse Events of Class I Antiarrhythmics
| Adverse Event Category | This compound (Class Ia) | Quinidine (Class Ia) | Lidocaine (Class Ib) | Mexiletine (Class Ib) | Flecainide (Class Ic) | Propafenone (Class Ic) |
| Gastrointestinal | Unusual taste is a common complaint.[4][20] | High incidence of diarrhea, nausea, vomiting.[6][21] | Nausea, vomiting.[18] | Nausea, vomiting, heartburn.[22][23] | Nausea, unusual taste.[19] | Unusual/metallic taste, nausea, vomiting, constipation.[19][24] |
| Neurological | Cinchonism (tinnitus, headache, dizziness).[5][6] | Drowsiness, confusion, seizures.[8][18][25][26] | Dizziness, tremor, paresthesias.[9][22][23] | Dizziness, blurred vision. | Dizziness, headache, blurred vision.[19] | |
| Other | Fever, hypersensitivity reactions.[27] | Allergic reactions (rare).[28] | Rash.[23] | Dry mouth, anxiety.[19] |
Experimental Protocols
Assessment of Proarrhythmic Risk in a Clinical Trial
A typical methodology for assessing the proarrhythmic risk of a Class I antiarrhythmic drug in a clinical trial involves a multi-faceted approach:
-
Patient Selection: Enrollment of patients with a documented history of arrhythmias requiring treatment. Patients with structural heart disease may be included or excluded depending on the specific drug class and study objectives. For instance, due to the findings of the Cardiac Arrhythmia Suppression Trial (CAST), Class Ic agents are often studied in patients without significant structural heart disease.[1][5][10]
-
Baseline Evaluation: Comprehensive baseline assessment including medical history, physical examination, 12-lead electrocardiogram (ECG), and ambulatory ECG monitoring (e.g., 24-hour Holter monitoring) to quantify the baseline arrhythmia burden.
-
Dose Titration and Monitoring: The study drug is initiated at a low dose and gradually titrated upwards. Throughout this period, patients undergo intensive cardiac monitoring:
-
Continuous Telemetry: Inpatient monitoring for the initial phase of treatment to detect any immediate proarrhythmic events.
-
Serial ECGs: Performed at baseline, after each dose escalation, and at peak drug concentrations to assess for changes in PR, QRS, and QT intervals.[29] A significant prolongation of the QRS or QT interval may indicate an increased risk of proarrhythmia.[30]
-
Ambulatory ECG Monitoring: Repeated at various stages to compare arrhythmia frequency and characteristics to baseline.
-
-
Exercise Stress Testing: For some Class I agents, particularly Class Ic, exercise testing is performed to unmask any use-dependent proarrhythmic effects, where the drug's effect is more pronounced at higher heart rates.[31]
-
Adverse Event Monitoring: Systematic collection of all adverse events, with a particular focus on symptoms that could indicate an arrhythmia, such as palpitations, syncope, or dizziness.
-
Endpoint Adjudication: An independent, blinded clinical events committee reviews all potential proarrhythmic events and other serious adverse events to ensure consistent and unbiased adjudication.[1]
Intravenous Lidocaine Administration and Safety Monitoring
The protocol for intravenous lidocaine administration for ventricular arrhythmias requires careful monitoring to prevent toxicity:
-
Dosing: An initial bolus dose is administered, followed by a continuous infusion.[32] Dosing is often weight-based, and adjustments may be necessary for patients with heart failure or hepatic impairment due to altered drug clearance.[28]
-
Continuous ECG Monitoring: Essential to monitor for both the resolution of the arrhythmia and the emergence of any new arrhythmias or conduction disturbances.[28]
-
Hemodynamic Monitoring: Regular monitoring of blood pressure and heart rate is crucial, as high doses of lidocaine can cause hypotension and bradycardia.[8]
-
Monitoring for Toxicity: Patients are closely observed for signs of central nervous system (CNS) toxicity, which are often the earliest indicators of excessive plasma concentrations.[9] Early signs include perioral numbness, metallic taste, and tinnitus, while more severe signs can include confusion, seizures, and respiratory depression.[9]
-
Availability of Emergency Equipment: Resuscitation equipment and lipid emulsion therapy should be readily available to manage severe toxicity.[28]
Mandatory Visualizations
Caption: Mechanism of action of Class I antiarrhythmic drugs.
Caption: Generalized workflow for a comparative antiarrhythmic drug safety trial.
Conclusion
This compound demonstrates a safety profile that, in some aspects, appears favorable when compared to other Class I antiarrhythmic drugs. Preclinical data suggest a wider margin of safety, and clinical studies indicate a relatively low incidence of proarrhythmia, comparable to quinidine and potentially lower than propafenone.[1] Its minimal effect on cardiac conduction, as evidenced by a lack of significant QRS prolongation, distinguishes it from Class Ic agents like flecainide and propafenone and may contribute to its lower proarrhythmic potential in certain patient populations.[1] However, like all Class I antiarrhythmics, this compound carries a risk of adverse effects, with "unusual taste" being a frequently reported non-cardiac side effect.[4][20] The potential for proarrhythmia, although seemingly low, necessitates careful patient selection and monitoring, particularly in individuals with underlying structural heart disease.
References
- 1. benchchem.com [benchchem.com]
- 2. lecturio.com [lecturio.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Optimal management with Class I and Class III antiarrhythmic drugs should be done in the outpatient setting: protagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing the Safety of Pill-in-the-Pocket Propafenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse reactions to quinidine in hospitalized patients: findings based on data from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of oral propafenone in the treatment of arrhythmias in infants and children (European retrospective multicenter study). Working Group on Pediatric Arrhythmias and Electrophysiology of the Association of European Pediatric Cardiologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cha.com [cha.com]
- 10. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy and safety of sustained-release propafenone (propafenone SR) for patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and tolerability of long-term propafenone therapy for supraventricular tachyarrhythmias. The Propafenone Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of mexiletine in non-dystrophic myotonias: A randomised, double-blind, placebo-controlled, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety of postoperative lidocaine infusions on general care wards without continuous cardiac monitoring in an established enhanced recovery program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Mexiletine in Myotonic Dystrophy Type 1: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adverse Events | Emory University | Atlanta GA [ctac.emory.edu]
- 21. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 23. Flecainide in clinical practice | Basza | Cardiology Journal [journals.viamedica.pl]
- 24. Effectiveness and safety of mexiletine in patients at risk for (recurrent) ventricular arrhythmias: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. hexiapharm.com [hexiapharm.com]
- 29. Quinidine for Pharmacological Cardioversion of Atrial Fibrillation: A Retrospective Analysis in 501 Consecutive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antiarrhythmics - EMCrit Project [emcrit.org]
- 31. Initiation and outcomes with Class Ic antiarrhythmic drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Procedure: Lidocaine Administration by Medical Directive | LHSC [lhsc.on.ca]
Pirmenol Versus Quinidine: A Comparative Analysis of Electrophysiological Effects
In the landscape of antiarrhythmic pharmacology, both pirmenol (B1678456) and quinidine (B1679956) have established roles as Class Ia agents, primarily recognized for their capacity to modulate cardiac electrophysiology. While both drugs share a common classification, their nuanced differences in effects on the heart's electrical conduction system warrant a detailed comparative analysis. This guide provides an in-depth comparison of their electrophysiological properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Electrophysiological Effects
This compound and quinidine, as Class Ia antiarrhythmic drugs, primarily exert their effects by blocking the fast inward sodium current (INa). This action slows the upstroke of the action potential (Phase 0), leading to decreased conduction velocity. Additionally, they block certain potassium currents, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[1][2]
A notable distinction in their clinical electrophysiological profiles lies in their effect on ventricular repolarization. In a double-blind, placebo-controlled study involving patients with frequent ventricular ectopic depolarizations, quinidine was observed to markedly prolong the QT and JT intervals, which are key indicators of delayed ventricular repolarization.[1][3] In contrast, this compound demonstrated a significantly less pronounced effect on these parameters.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound and quinidine on key electrocardiographic and electrophysiological parameters as reported in various clinical and preclinical studies.
Table 1: Comparison of Effects on Electrocardiographic (ECG) Intervals
| Parameter | This compound (Mean Change ± SD) | Quinidine (Mean Change ± SD) | Significance |
| PR Interval | 5 ± 11 ms[3] | 5 ± 18 ms[3] | Not Significant[3] |
| QRS Interval | 10 ± 5 ms[3] | 5 ± 14 ms[3] | Not Significant[3] |
| QT Interval | 8 ± 9 ms[3] | 46 ± 30 ms[3] | p < 0.01[3] |
| QTc Interval | Significant Prolongation[4][5] | Significant Prolongation[6] | Both prolong QTc |
| JT Interval | -2 ± 10 ms[3] | 41 ± 36 ms[3] | p < 0.01[3] |
Table 2: Comparison of Effects on Intracardiac Electrophysiological Parameters
| Parameter | This compound | Quinidine |
| Sinus Cycle Length | Shortened[4][7] | Increased[6] |
| Atrial Effective Refractory Period | Prolonged[7] | Prolonged[8] |
| Ventricular Effective Refractory Period | Prolonged[4][7] | Inconsistent effect[8] |
| HV Interval (His-Purkinje conduction) | Prolonged[4][7] | Not significantly affected[6] |
| AH Interval (AV nodal conduction) | Unchanged[7] | Decreased[6] |
| Ventricular Tachycardia Cycle Length | Prolonged[4][7] | Prolonged[9] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental models, each with its own specific protocol. Below are detailed methodologies for key experiments cited.
In Vivo Human Electrophysiology Studies
-
Objective: To assess the effects of intravenous or oral this compound and quinidine on electrocardiographic and intracardiac electrophysiologic parameters in patients with ventricular arrhythmias.
-
Patient Population: Patients with a history of sustained ventricular tachycardia (VT) or frequent premature ventricular complexes (PVCs).[3][4][5]
-
Procedure:
-
All antiarrhythmic medications were discontinued (B1498344) for a period of at least five half-lives prior to the study.[5]
-
A baseline electrophysiologic study was performed, which included the recording of surface ECG and intracardiac electrograms from the high right atrium, His bundle region, and right ventricular apex.
-
Programmed electrical stimulation was used to induce ventricular tachycardia and to measure parameters such as effective refractory periods.[4][7]
-
Following baseline measurements, either this compound or quinidine was administered intravenously or orally at specified doses.[4][5] For intravenous administration of this compound, a common protocol involved a bolus of 0.7-1.1 mg/kg followed by an infusion of 35-40 µg/kg/min.[4] For oral quinidine, a typical dosage was 1200 mg/day for 3-4 days.[10]
-
After drug administration, the electrophysiologic study, including programmed stimulation, was repeated to assess the drug's effects.[4][5]
-
In Vitro Studies on Canine Purkinje Fibers
-
Objective: To determine the direct cellular electrophysiological effects of this compound and quinidine on cardiac Purkinje fibers.
-
Preparation: Purkinje fibers were isolated from canine hearts and superfused with Tyrode's solution.[11][12]
-
Procedure:
-
Standard microelectrode techniques were used to record transmembrane action potentials.[11][12]
-
Parameters measured included maximum upstroke velocity of phase 0 (Vmax), action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90).[11][12]
-
The effective refractory period was also determined.[11]
-
After recording baseline measurements, the Purkinje fibers were superfused with solutions containing varying concentrations of this compound or quinidine (e.g., 1 x 10-6 M to 1 x 10-5 M).[11]
-
The electrophysiological parameters were then re-measured to determine the drug's concentration-dependent effects.[11]
-
Mandatory Visualization
To better understand the experimental processes and the drugs' mechanisms of action, the following diagrams are provided.
Caption: Comparative Experimental Workflow for In Vivo Electrophysiology Studies.
Caption: Signaling Pathway for this compound and Quinidine as Class Ia Antiarrhythmics.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparison of electrophysiologic effects of quinidine and amiodarone in sustained ventricular tachyarrhythmias associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects and mechanism of action of oral quinidine in patients with sinus bradycardia and first degree A-V nodal block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pirmenol and Procainamide for Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pirmenol (B1678456) and procainamide (B1213733) in the management of ventricular tachycardia (VT). The following sections present quantitative data from clinical studies, detailed experimental protocols, and a visual representation of a comparative study workflow to facilitate a comprehensive evaluation of these two Class IA antiarrhythmic agents.
Quantitative Efficacy Data
The following table summarizes the key efficacy parameters for this compound and procainamide in the treatment of ventricular tachycardia, compiled from various clinical investigations.
| Efficacy Parameter | This compound | Procainamide | Source |
| Suppression of Inducible VT | In a direct comparison of 17 patients, VT was suppressed in 4 with both drugs. Of the 13 patients where VT remained inducible on procainamide, this compound suppressed VT in an additional 2 patients.[1] Another source reports a range of 19-40% suppression of inducible VT across different studies.[2] | In the same direct comparison, VT was suppressed in 4 of 17 patients.[1] Other studies report a 24% suppression rate of inducible VT.[2][3] | [1][2][3] |
| Reduction in VT/Ventricular Fibrillation (VF) Episodes | Maintained arrhythmia suppression in all 6 patients with heart disease at 52 weeks of follow-up in one study.[2] | Significantly decreased the total number of VT/VF episodes (514 vs 1078 episodes, p < 0.01) in a study of patients with ICDs.[2] Another study showed a significant decrease in VT/VF episodes (median 5.5 vs 19, P < .05).[4][5] | [2][4][5] |
| Reduction in Implantable Cardioverter-Defibrillator (ICD) Interventions | Data not available in the reviewed literature. | Significantly decreased ICD interventions (DC shock: 102 vs 132; anti-tachycardia pacing: 418 vs 603).[2] Another study reported a significant decrease in ICD interventions (median 5 vs 15.5, P < .05).[4][5] | [2][4][5] |
| Suppression of Premature Ventricular Contractions (PVCs) | 90% or greater reduction in PVCs in 9 of 12 administrations.[2] | 60% of patients had at least a 70% reduction in VPC frequency.[2] | [2] |
Key Experimental Protocols
Study of Intravenous this compound vs. Procainamide for Inducible Ventricular Tachycardia
-
Objective: To compare the electrophysiologic and electrocardiographic effects and the efficacy of intravenous this compound and procainamide in suppressing inducible ventricular tachycardia.[1]
-
Patient Population: 17 patients with symptomatic, sustained ventricular tachycardia that was inducible during programmed ventricular stimulation in a baseline state.[1]
-
Methodology:
-
Baseline Electrophysiologic Study: All patients underwent programmed ventricular stimulation to induce sustained VT.[1]
-
Drug Administration: Patients received intravenous procainamide, followed by a washout period, and then intravenous this compound. The specific dosages were not detailed in the abstract.
-
Repeat Electrophysiologic Study: After each drug administration, programmed ventricular stimulation was repeated to assess for the inducibility of VT.[1]
-
-
Primary Efficacy Endpoint: Suppression of inducible sustained ventricular tachycardia.[1]
Caption: Workflow of the comparative electrophysiologic study.
Electrophysiological Effects
Both this compound and procainamide are Class IA antiarrhythmic agents and share similar electrophysiological effects.
| Electrophysiological Parameter | This compound | Procainamide | Source |
| PR Interval | Prolonged | Similar to this compound | [1] |
| QRS Duration | Prolonged | Similar to this compound | [1][2] |
| QTc Interval | Prolonged | Similar to this compound | [1][2] |
| HV Interval | Prolonged | Similar to this compound | [1][2] |
| Atrial Effective Refractory Period (ERP) | Prolonged | Similar to this compound | [1][2] |
| Ventricular Effective Refractory Period (ERP) | Prolonged | Similar to this compound. Responders to procainamide showed a significantly greater prolongation of the right ventricular ERP compared to non-responders.[2][3] | [1][2][3] |
| Sinus Cycle Length | Decreased | Unchanged in the direct comparison | [1] |
| Sinus Node Recovery Time | Unchanged | Unchanged | [1] |
| PA Interval | Unchanged | Unchanged | [1] |
| AH Interval | Unchanged | Unchanged | [1] |
| Wenckebach Cycle Length | Unchanged | Unchanged | [1] |
| AV Nodal ERP | Unchanged | Unchanged | [1] |
Signaling Pathways and Mechanisms of Action
As Class IA antiarrhythmic drugs, both this compound and procainamide primarily exert their effects by blocking the fast inward sodium channels (INa) in cardiac myocytes. This action slows the upstroke of the action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system. Additionally, they prolong the action potential duration and the effective refractory period.
Caption: Mechanism of action for Class IA antiarrhythmics.
Conclusion
Both this compound and procainamide demonstrate efficacy in the management of ventricular tachycardia through similar electrophysiological mechanisms. The available data suggests that this compound may be effective in some patients with ventricular tachycardia that is refractory to procainamide.[1] However, direct, large-scale comparative trials are limited.[2] Procainamide has been shown to be effective in reducing the frequency of VT/VF episodes and the need for ICD interventions in patients with recurrent arrhythmias.[4][5] The choice between these agents may depend on individual patient characteristics, including the inducibility of the arrhythmia, underlying heart disease, and tolerance to potential adverse effects. Further research is warranted to delineate the specific patient populations that would derive the most benefit from each agent.
References
- 1. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of procainamide on ventricular tachycardia: relation to prolongation of refractoriness and slowing of conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral procainamide as pharmacological treatment of recurrent and refractory ventricular tachyarrhythmias: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Distinguishing Pirmenol's Electrocardiographic Features from Other Class IA Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrocardiographic (ECG) features of pirmenol (B1678456), a Class IA antiarrhythmic agent, with other drugs in its class, including quinidine (B1679956), procainamide (B1213733), and disopyramide. The information presented is supported by experimental data to elucidate the nuanced differences in their effects on cardiac electrophysiology.
Executive Summary
This compound, while classified as a Class IA antiarrhythmic drug, exhibits a unique electrocardiographic profile that distinguishes it from prototypical agents like quinidine. The primary distinguishing feature is a significantly less pronounced prolongation of the QT interval.[1] While this compound shares the Class IA characteristic of sodium channel blockade, leading to a modest increase in QRS duration, its effect on cardiac repolarization appears to be more moderate than that of quinidine. The electrocardiographic effects of this compound are generally similar to those of procainamide.[2]
Comparative Electrocardiographic Effects
Class IA antiarrhythmic drugs primarily act by blocking fast sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and consequently slows conduction velocity. This effect is reflected on the ECG as a widening of the QRS complex. Additionally, these drugs typically block certain potassium channels, which prolongs the action potential duration and, consequently, the QT interval.[3]
Quantitative Comparison of ECG Interval Changes
The following table summarizes the mean changes in key ECG intervals observed in comparative clinical studies.
| ECG Parameter | This compound | Quinidine | Procainamide | Disopyramide (Indirect Comparison) |
| PR Interval | Minimal change (e.g., 5 ± 11 ms)[1] | Minimal change (e.g., 5 ± 18 ms)[1] | Prolongation[2] | Prolongation[4] |
| QRS Duration | Modest prolongation (e.g., 10 ± 5 ms)[1] | Modest prolongation (e.g., 5 ± 14 ms)[1] | Prolongation[2] | Prolongation[4] |
| QTc Interval | Minimal prolongation (e.g., 8 ± 9 ms)[1] | Significant prolongation (e.g., 46 ± 30 ms)[1] | Prolongation[2] | Prolongation (mean of 27 ms (B15284909) in one study)[4] |
| JT Interval | Minimal change (e.g., -2 ± 10 ms)[1] | Significant prolongation (e.g., 41 ± 36 ms)[1] | Prolongation[5] | Prolongation[4] |
Molecular Mechanism of Action and Signaling Pathways
The distinct electrocardiographic profile of this compound, particularly its modest effect on the QT interval compared to quinidine, is rooted in its specific interactions with cardiac ion channels. Like other Class IA drugs, this compound blocks the fast inward sodium current (INa). However, its effect on the delayed rectifier potassium current (IKr or Ix), which is crucial for ventricular repolarization, appears to be less pronounced than that of quinidine.[6] This differential effect on IKr is the likely molecular basis for the observed differences in QT prolongation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of these Class IA drugs.
Double-Blind, Placebo-Controlled Crossover Study (this compound vs. Quinidine)
-
Patient Population: Patients with frequent ventricular ectopic depolarizations.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design.
-
Drug Administration: Patients receive either this compound or quinidine for a specified period, followed by a washout period, and then crossover to the other treatment. Placebo is administered during a control phase.
-
ECG Monitoring: Computerized 12-lead electrocardiography is performed at baseline (on placebo) and during each treatment phase.
-
Data Analysis: The mean changes in PR, QRS, QT, and JT intervals from placebo to each active treatment are calculated and compared using appropriate statistical tests (e.g., t-test).
Intravenous Electrophysiologic and Electrocardiographic Study (this compound vs. Procainamide)
-
Patient Population: Patients with symptomatic ventricular tachycardia.
-
Study Design: A comparative study of the effects of intravenous this compound and intravenous procainamide.
-
Drug Administration: Intravenous infusion of this compound or procainamide is administered to the patients.
-
Electrophysiologic and ECG Monitoring: Continuous electrocardiographic monitoring is performed. Intracardiac electrophysiologic studies are conducted to measure parameters such as the HV interval, and atrial and ventricular effective refractory periods.
-
Data Analysis: Changes in ECG intervals and electrophysiologic parameters from baseline are measured and compared between the two drugs.
References
- 1. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirmenol's Antiarrhythmic Power Validated in Head-to-Head Canine Studies
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data robustly demonstrate the antiarrhythmic efficacy of pirmenol (B1678456) in conscious dog models of ventricular arrhythmia. The studies, which compare this compound to other Class I antiarrhythmic agents, highlight its effectiveness in restoring normal sinus rhythm and suggest a favorable safety margin. The data, presented in detailed comparative tables and supported by comprehensive experimental protocols, provide critical insights for researchers and drug development professionals in the field of cardiology.
This compound, a pyridine (B92270) methanol (B129727) derivative, has shown significant promise in the management of ventricular arrhythmias. The primary model utilized in these validation studies is the conscious dog with arrhythmias induced by coronary artery ligation, a well-established and clinically relevant model.
Superior Efficacy and Duration of Action
In a key study assessing its antiarrhythmic profile, this compound was highly effective when administered intravenously, intramuscularly, or orally in conscious dogs with coronary artery ligation-induced arrhythmias. A 2.5 mg/kg dose was effective against arrhythmias occurring on the second day post-ligation, while a 5 mg/kg dose was effective against the more frequent arrhythmias seen on the first day.[1] Notably, when compared with reference agents such as ajmaline, aprindine, disopyramide (B23233), lidocaine (B1675312), mexiletine, procainamide (B1213733), and quinidine (B1679956), this compound demonstrated greater efficacy, a longer duration of activity, and/or a wider safety margin in this model.[1]
Continuous intravenous infusion of this compound at a rate of 1-2 mg/kg/hr maintained almost complete conversion to normal sinus rhythm in dogs on the first day after ligation.[1] Furthermore, rapid intravenous infusion studies established a clear dose- and plasma-level-dependent antiarrhythmic effect. Mean conversion to 80% normal rhythm was achieved at a dose of 2.5 mg/kg, corresponding to a plasma level of 0.8 ± 0.1 µg/mL.[1]
Comparative Efficacy of Antiarrhythmic Agents
The following tables provide a quantitative comparison of this compound and other Class I antiarrhythmic agents in conscious dog models of ventricular arrhythmia.
Table 1: Efficacy of this compound in Conscious Coronary Artery Ligated Dogs
| Administration Route | Dose | Efficacy | Time of Arrhythmia Post-Ligation |
| Intravenous (Single Dose) | 5 mg/kg | Highly effective in restoring sinus rhythm | Day 1 |
| Intravenous (Single Dose) | 2.5 mg/kg | Highly effective in restoring sinus rhythm | Day 2 |
| Intravenous (Slow Infusion) | 1-2 mg/kg/hr | Maintained near total arrhythmia conversion | Day 1 |
| Intravenous (Rapid Infusion) | 2.5 mg/kg | Mean conversion to 80% normal rhythm | Not Specified |
| Intramuscular | 5 mg/kg | Highly effective in restoring sinus rhythm | Day 1 |
| Oral | 5 mg/kg | Highly effective in restoring sinus rhythm | Day 1 |
Data sourced from J Cardiovasc Pharmacol. 1980 Sep-Oct;2(5):527-41.[1]
Table 2: Comparative Efficacy of Class I Antiarrhythmic Drugs in Conscious Dog Models
| Drug | Model | Dose | Key Efficacy Findings |
| This compound | Coronary Artery Ligation | 2.5 - 5 mg/kg (IV) | Greater efficacy and longer duration of action compared to other tested Class I agents.[1] |
| Lidocaine | Programmed Electrical Stimulation (Post-infarction) | 80 µg/kg/min (infusion) | Narrow therapeutic window; effective in 7 out of 8 animals at this dose.[2] |
| Quinidine | Inducible Ventricular Tachycardia (Post-ischemic) | Serum concentration: 18 ± 9 µM | Antiarrhythmic efficacy observed in 3 of 12 dogs.[3] |
| Flecainide (B1672765) | Programmed Electrical Stimulation (Post-infarction) | 2.0 mg/kg (IV loading dose) | Did not prevent electrical induction of ventricular tachycardia.[4] |
| Disopyramide | Isolated Canine Heart (Cross-circulated) | 3 mg/kg (IV to donor) | Equipotent cardiodepressant effects to this compound.[5] |
Electrophysiological Effects and Safety Profile
This compound's antiarrhythmic action is attributed to its effects on cardiac electrophysiology. Studies have shown that it increases the effective refractory period (ERP) and the paced QRS duration in both normal and infarcted ventricular myocardium.[6] These effects contribute to the suppression of re-entrant ventricular arrhythmias.
In terms of safety, this compound exhibits a wide margin of safety. In rapid intravenous infusion studies, the first signs of gross toxicity in dogs occurred at a dose of 21.7 ± 2.4 mg/kg, with corresponding plasma levels of 6.2 ± 0.4 µg/mL, a level significantly higher than the therapeutic plasma concentration.[1] Minimal effects on cardiac conduction and blood pressure were observed even at high doses.[1]
Table 3: Electrophysiological and Hemodynamic Effects in Conscious Dog Models
| Drug | Effect on QRS Duration | Effect on Ventricular Refractory Period | Hemodynamic Effects |
| This compound | Increased[6] | Increased[6] | Minimal effects on blood pressure at therapeutic doses.[1] |
| Lidocaine | No effect on QRS duration.[7] | Did not affect ventricular refractory periods in one study[2], but prolonged it in the infarcted zone in another.[7] | Can cause tremors, tachycardia, and hypertension at higher doses.[8] |
| Quinidine | Prolonged | Prolonged[3] | Can cause tachycardia.[9] |
| Flecainide | Prolonged by 12%[10] | No significant change in one study[4], but increased in another.[11] | No effect on heart rate or blood pressure in one study.[10] |
| Disopyramide | Less potent effect on QRS width than this compound.[5][12] | Not specified | Equipotent cardiodepressant effects to this compound.[5] |
Experimental Protocols
The primary experimental model cited in these comparative studies is the conscious dog with ventricular arrhythmias induced by coronary artery ligation. The following provides a detailed methodology for this key experiment.
Coronary Artery Ligation Model in Conscious Dogs
This model is designed to induce a myocardial infarction, leading to the development of stable ventricular arrhythmias.
Surgical Procedure:
-
Anesthesia: Mongrel dogs are anesthetized, commonly with a combination of pre-medication, induction, and maintenance anesthetics.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
Ligation: The left anterior descending (LAD) coronary artery is isolated. A two-stage ligation process is often employed to reduce acute mortality. This involves an initial partial occlusion followed by a complete ligation after a short interval.
-
Recovery: The chest is closed, and the dog is allowed to recover from anesthesia. Post-operative care includes monitoring and administration of analgesics and antibiotics.
Arrhythmia Monitoring and Drug Administration:
-
Ventricular arrhythmias typically develop within hours to days after the ligation procedure.
-
Continuous electrocardiographic (ECG) monitoring, often using a Holter monitor, is used to establish a baseline of arrhythmic activity.
-
The test compound (e.g., this compound or a comparator) is then administered via the desired route (intravenous, intramuscular, or oral).
-
ECG monitoring is continued to assess the drug's efficacy in suppressing the ventricular arrhythmia. The primary endpoints are the reduction in the frequency and complexity of ventricular ectopic beats and the restoration of normal sinus rhythm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Class I antiarrhythmic drugs and the experimental workflow for evaluating their efficacy.
Caption: Experimental workflow for inducing and evaluating antiarrhythmic drug efficacy in the conscious dog coronary ligation model.
Caption: Mechanism of action of this compound as a Class I antiarrhythmic agent, blocking sodium channels to suppress arrhythmias.
References
- 1. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine has a narrow antiarrhythmic dose range against ventricular arrhythmias induced by programmed electrical stimulation in conscious postinfarction dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of flecainide acetate on prevention of electrical induction of ventricular tachycardia and occurrence of ischemic ventricular fibrillation during the early postmyocardial infarction period: evaluation in a conscious canine model of sudden death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cardiovascular effects of this compound with those of disopyramide in isolated canine heart preparations cross-circulated with a donor dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on electrical induction of sustained ventricular tachycardia in a seven-day-old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo electrophysiological effects of lidocaine in canine acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lidocaine on myocardial contractility and baroreflex control of heart rate in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of quinidine and procainamide on intact dogs and isolated cross-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of flecainide on occlusion and reperfusion arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic effects of flecainide against canine ventricular arrhythmias induced by two-stage coronary ligation and halothane-epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Pirmenol and Flecainide on Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Pirmenol and Flecainide, two distinct antiarrhythmic agents, with a primary focus on their mechanisms of sodium channel blockade. The information presented herein is a synthesis of data from multiple in vitro studies, intended to serve as a valuable resource for the scientific community.
Introduction
This compound and Flecainide are antiarrhythmic drugs that exert their therapeutic effects primarily by modulating cardiac sodium channels. This compound is classified as a Class Ia antiarrhythmic agent, while Flecainide is a Class Ic agent. This classification difference stems from their distinct interactions with the sodium channel, leading to different electrophysiological outcomes. This guide delves into the quantitative aspects of their sodium channel blocking properties, the experimental methodologies used to determine these characteristics, and a visual representation of their mechanisms of action.
Quantitative Comparison of Sodium Channel Blocking Properties
The following table summarizes the key quantitative parameters of this compound and Flecainide's effects on the cardiac sodium channel. It is important to note that experimental conditions, such as cell type, temperature, and specific voltage clamp protocols, can influence these values.
| Parameter | This compound | Flecainide |
| Vaughan Williams Classification | Class Ia | Class Ic |
| Primary Channel State Blocked | Open Channel Dominant[1] | Open and Inactivated Channels[2] |
| Use-Dependence | Present[1] | Strong |
| Recovery from Block (Time Constant) | 6.7 s at -105 mV[1] | >225 s at -140 mV |
| IC50 for Sodium Channel Block | Not explicitly stated in reviewed literature. | Resting State: 365 µM Open Channel: 0.61 µM Use-Dependent: 7.4 µM |
| On-Rate Constant (k_on_) | Not explicitly stated in reviewed literature. | 14.9 µM⁻¹s⁻¹ (Open Channel) |
| Off-Rate Constant (k_off_) | Not explicitly stated in reviewed literature. | 12.2 s⁻¹ (Open Channel) |
Experimental Protocols
The characterization of this compound and Flecainide's effects on sodium channels predominantly relies on voltage clamp and patch clamp techniques. These methods allow for the precise control of the cell membrane potential and the measurement of the resulting ion currents.
Two-Microelectrode Voltage Clamp
This technique is often employed in larger cells, such as Purkinje fibers, to study the effects of drugs on cardiac action potentials and underlying ion currents.
-
Cell Preparation: Isolation of cardiac Purkinje fibers from animal models (e.g., rabbit).[1]
-
Microelectrode Impalement: Two microelectrodes are inserted into a single cell. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit and measure the fast sodium current (I_Na_). The maximum rate of rise of the action potential (V_max_) is often used as an indirect measure of the peak sodium current.[1][2]
-
Drug Application: The Purkinje fiber is superfused with a solution containing the drug of interest at various concentrations.
-
Data Acquisition: The effects of the drug on V_max_ and the recovery from block are measured. For recovery kinetics, a series of depolarizing pulses are applied at different time intervals after a conditioning pulse train in the presence of the drug.
Whole-Cell Patch Clamp
This technique is used on isolated single cells (e.g., cardiomyocytes, or cell lines expressing specific sodium channel subtypes like HEK293 cells) and provides a more detailed analysis of ion channel function.
-
Cell Preparation: Enzymatic dissociation of cardiac tissue to obtain single myocytes or culture of cell lines stably expressing the sodium channel of interest (e.g., Na_V_1.5).[2]
-
Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal solution mimicking the cell's cytoplasm. The pipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical and chemical access to the cell's interior.
-
Voltage Clamp Protocol: The membrane potential is held at a negative holding potential (e.g., -100 mV to -140 mV) to ensure the majority of sodium channels are in the resting state. Depolarizing voltage steps are then applied to elicit sodium currents. To study use-dependent block, a train of depolarizing pulses at a specific frequency is applied.
-
Data Analysis: The peak sodium current is measured in the absence and presence of the drug to determine the IC50. On- and off-rates are determined by analyzing the time course of current decay during a depolarizing pulse (for on-rate) and the time course of recovery from block at a negative holding potential (for off-rate).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the interaction of this compound and Flecainide with the different states of the voltage-gated sodium channel.
Figure 1. Mechanism of this compound's sodium channel blockade.
Figure 2. Mechanism of Flecainide's sodium channel blockade.
Figure 3. General experimental workflow for assessing sodium channel blockade.
Conclusion
This compound and Flecainide demonstrate distinct profiles of sodium channel blockade. This compound, a Class Ia agent, exhibits a dominant open channel block with a relatively faster recovery from blockade compared to Flecainide. Flecainide, a Class Ic agent, shows potent blockade of both open and inactivated channels with a remarkably slow recovery, contributing to its strong use-dependent effects. The differences in their kinetics and state-dependent interactions underscore their classification and have significant implications for their clinical applications and potential for proarrhythmia. Further head-to-head comparative studies under identical experimental conditions would be beneficial to more precisely delineate the subtle differences in their sodium channel blocking properties.
References
Assessing the Proarrhythmic Risk of Pirmenol Relative to Propafenone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced proarrhythmic risk profiles of antiarrhythmic drugs is paramount for both drug safety assessment and the development of novel, safer therapeutics. This guide provides an objective comparison of the proarrhythmic potential of Pirmenol (B1678456), a Class Ia antiarrhythmic agent, and Propafenone, a Class Ic agent, supported by available experimental data.
This compound and Propafenone, while both acting on cardiac sodium channels, exhibit distinct electrophysiological properties that translate to different proarrhythmic risk profiles. Preclinical and clinical evidence suggests that this compound may possess a more favorable safety margin regarding proarrhythmia compared to Propafenone in specific patient populations.[1] This difference is largely attributed to their differing effects on cardiac conduction and repolarization.
Comparative Electrophysiological and Safety Profile
The primary mechanism of proarrhythmia for Class Ia agents like this compound is related to the prolongation of the QT interval, which can lead to Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.[1][2] In contrast, Class Ic agents such as Propafenone are more commonly associated with monomorphic ventricular tachycardia, particularly in patients with structural heart disease, due to their pronounced slowing of cardiac conduction.[1]
| Parameter | This compound (Class Ia) | Propafenone (Class Ic) | References |
| Primary Mechanism of Action | Moderate sodium channel blockade, prolongs action potential duration (APD) | Strong sodium channel blockade, minimal effect on APD | [1] |
| Effect on ECG | Prolongs QT interval, slight increase in QRS duration | Marked prolongation of QRS duration, can prolong QT interval | [1][3][4][5][6] |
| Primary Proarrhythmic Risk | Torsades de Pointes (TdP) due to QT prolongation | Monomorphic ventricular tachycardia, especially in structural heart disease | [1] |
| Reported Incidence of Proarrhythmia | Relatively low, comparable to quinidine. One study reported a proarrhythmic effect in 1 out of 15 patients (6%) with sustained ventricular tachyarrhythmias. | Notably higher reported incidence of proarrhythmic effects. The overall incidence has been reported to be as high as 5-10%. | [1][2][6] |
| Key Safety Concerns | Dose-dependent QTc interval prolongation.[2] Risk of TdP, especially in the presence of electrolyte imbalances or structural heart disease. | Significant risk of proarrhythmia in patients with structural heart disease.[7] Can cause or worsen heart failure.[8] |
Signaling Pathway of Class I Antiarrhythmic Drugs
The fundamental mechanism of action for both this compound and Propafenone involves the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action reduces the rapid influx of sodium during Phase 0 of the cardiac action potential, thereby slowing the rate of depolarization.
Caption: Mechanism of Class I Antiarrhythmic Drug Action.
Experimental Protocols for Proarrhythmia Assessment
Assessing the proarrhythmic risk of compounds like this compound and Propafenone involves a multi-tiered approach, from in vitro ion channel screening to in vivo animal models and clinical trials.
In Vitro Proarrhythmia Assessment Workflow
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative has outlined a new paradigm for assessing proarrhythmic risk, moving beyond a sole focus on hERG block and QT prolongation.[9][10][11]
Caption: CiPA In Vitro Proarrhythmia Assessment Workflow.
A common experimental protocol for comparative in vitro analysis involves:
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the desired ion channel (e.g., hERG, NaV1.5).
-
Electrophysiology: Whole-cell patch-clamp technique to measure ion channel currents in the presence of varying concentrations of this compound and Propafenone.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) for each drug on each channel.
In Vivo Proarrhythmia Assessment
In vivo models are crucial for understanding the integrated electrophysiological effects of a drug. A frequently used model is the atrioventricular (AV) block dog or monkey model, which is highly sensitive to drug-induced TdP.[12]
Experimental Protocol:
-
Animal Model: Creation of a complete AV block in canines or non-human primates via catheter ablation. This results in a slow, stable idioventricular escape rhythm, increasing the susceptibility to proarrhythmia.
-
Drug Administration: Intravenous or oral administration of this compound or Propafenone at various dose levels.
-
ECG Monitoring: Continuous Holter monitoring to record ECG parameters, including QT interval, QRS duration, and the occurrence of ventricular arrhythmias.
-
Endpoint: The primary endpoint is the induction of TdP or other sustained ventricular arrhythmias.
Logical Relationship in Proarrhythmic Risk Assessment
The assessment of proarrhythmic risk is a multifactorial process that integrates data from various experimental and clinical sources.
Caption: Proarrhythmic Risk Assessment Logic.
Conclusion
The available evidence indicates that this compound and Propafenone have distinct proarrhythmic risk profiles. This compound's risk is primarily associated with QT prolongation and TdP, and clinical data suggest a relatively low incidence.[1][2] Propafenone carries a higher risk of monomorphic ventricular tachycardia, particularly in patients with underlying structural heart disease.[1] For drug development professionals, a thorough understanding of these differences, informed by comprehensive in vitro and in vivo assessments, is critical for the development of safer and more effective antiarrhythmic therapies. This compound's distinct electrophysiological properties may warrant further investigation in the pursuit of novel antiarrhythmic agents with improved safety profiles.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, safety, and pharmacokinetics of a concentration-maintaining regimen of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propafenone: Arrhythmia Uses, Side Effects, Dosage [medicinenet.com]
- 9. cipaproject.org [cipaproject.org]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. criver.com [criver.com]
- 12. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pirmenol's Effects on QT Interval Prolongation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Pirmenol on QT interval prolongation against other Class Ia antiarrhythmic agents, namely Quinidine (B1679956) and Procainamide (B1213733). The information is supported by experimental data from clinical and preclinical studies to facilitate an informed evaluation of these compounds.
Comparative Analysis of QT Interval Prolongation
This compound, a Class Ia antiarrhythmic agent, has been demonstrated to cause a modest prolongation of the QT interval. Its effects have been compared with other drugs in its class, revealing a distinct profile.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies comparing the effects of this compound, Quinidine, and Procainamide on the corrected QT (QTc) interval. It is important to note that direct head-to-head comparative trials providing numerical data for this compound and Procainamide under the same experimental conditions are limited.
| Drug | Comparison Drug | Mean Change in QT/QTc Interval | Species/Study Population | Reference(s) |
| This compound | Quinidine | 8 ± 9 ms (B15284909) | Human | [1] |
| Quinidine | This compound | 46 ± 30 ms | Human | [1] |
| This compound | Procainamide | Electrophysiologic and electrocardiographic effects are similar, including QTc prolongation.[2] | Human | [2] |
| Procainamide | Quinidine | 39 ± 7 ms (less prolongation than Quinidine) | Human | [3] |
| This compound | - | <10% increase | Human | [4] |
| This compound | - | Small but significant increase of 0.01 seconds (10 ms) | Human | [5] |
Experimental Protocols
The following section details the methodologies for key in vivo experiments cited in the assessment of QT interval prolongation by this compound and its comparators.
In Vivo QT Interval Assessment in a Conscious Canine Model
This protocol is a standard method for evaluating the effect of a test compound on the QT interval in a conscious, non-human primate model, which is often used in preclinical safety pharmacology studies.[6]
1. Animal Model:
-
Healthy adult beagle dogs are used.
-
Surgical implantation of telemetry transmitters for continuous electrocardiogram (ECG) recording.
-
A sufficient recovery period is allowed post-surgery.[6]
2. Experimental Procedure:
-
Animals are housed in a quiet, controlled environment.
-
Baseline ECG data is recorded for a substantial period (e.g., 24 hours) to establish a stable diurnal rhythm.[6]
-
The test drug (e.g., this compound) is administered intravenously or orally at various doses.
-
Continuous ECG recording is maintained throughout the dosing and post-dosing periods.
3. Data Analysis:
-
ECG recordings are analyzed to measure the QT interval.
-
The preceding RR interval is measured to calculate the heart rate.
-
The QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's formula for dogs: QTc = QT - 0.087(RR-1000)).[6]
-
Baseline QTc values are compared with the QTc values at different time points after drug administration.
-
A dose-response relationship between the drug concentration and QTc prolongation is analyzed.
Mechanism of Action and Signaling Pathway
This compound, like other Class Ia antiarrhythmic drugs, exerts its effects by modulating the electrical activity of cardiac myocytes. Its primary mechanism involves the blockade of both fast sodium channels and certain potassium channels.[7]
The blockade of the fast inward sodium current (INa) slows the upstroke of the cardiac action potential (Phase 0), which in turn slows conduction velocity. Additionally, the blockade of potassium currents, particularly the rapid component of the delayed rectifier potassium current (IKr), prolongs the action potential duration (APD). This prolongation of the APD is reflected as a prolongation of the QT interval on the surface ECG.[7]
Visualizations
Signaling Pathway of this compound-Induced QT Prolongation
Caption: Mechanism of this compound-induced QT prolongation.
Experimental Workflow for In Vivo QT Assessment
Caption: Workflow for in vivo QT interval assessment.
References
- 1. This compound: an antiarrhythmic drug with unique electrocardiographic features--a double-blind placebo-controlled comparison with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of quinidine versus procainamide on the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and pharmacokinetics of oral this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antiarrhythmic agent: initial study of efficacy, safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Pirmenol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Pirmenol is a critical component of laboratory safety and regulatory compliance. As an antiarrhythmic agent, this compound's pharmacological activity necessitates careful handling not only during its use in research but also through to its final disposal. Improper disposal can pose risks to both human health and the environment. This guide provides essential, step-by-step procedures for the proper management of this compound waste in a laboratory setting.
Hazard Profile and Safety Considerations
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1][2]. Due to its potency, a precautionary approach to handling is warranted. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical safety goggles or a face shield, and a disposable gown[3]. Respiratory protection, such as a NIOSH-approved respirator, should be used when handling the solid powder form outside of a containment system[3].
A summary of this compound's hazard classifications is provided in the table below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1][2][3] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects[1] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation[4][5] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste destined for incineration through an approved waste disposal facility[1]. It is imperative that this compound is not disposed of down the drain or mixed with regular solid waste[1].
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as unused powder, empty vials, gloves, bench paper, and other disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container[1][3].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed[1][3].
-
Sharps: Any sharps, including needles and pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste[3].
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation[3].
-
Containment: Use high-density polyethylene (B3416737) (HDPE) or other compatible containers that are leak-proof and can be securely sealed[1]. Containers should be kept closed except when adding waste[1].
3. Storage:
-
Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory[1][3].
-
This area should be away from general laboratory traffic and incompatible materials. Secondary containment is recommended to mitigate any potential leaks[1].
4. Final Disposal:
-
Once a waste container is full, or the research project is complete, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management service[1][3].
-
Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal[3][6][7]. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA)[6][7][8].
Experimental Protocol: Decontamination of Work Surfaces
Following any work with this compound, it is essential to decontaminate all surfaces and equipment to prevent cross-contamination and accidental exposure.
Methodology:
-
Preparation: Ensure all required PPE is worn as specified in the safety section.
-
Initial Cleaning: Remove any visible this compound powder or residue using a disposable wipe wetted with an appropriate solvent (e.g., 70% ethanol).
-
Decontamination: Thoroughly wipe down all surfaces and equipment (e.g., balances, spatulas, fume hood sash) with a cleaning agent such as 70% ethanol[3].
-
Waste Disposal: Dispose of all cleaning materials, including wipes and absorbent paper, as this compound-contaminated solid waste in the designated hazardous waste container[3].
-
Final Rinse (if applicable): For non-disposable equipment, a final rinse with a suitable solvent may be necessary. Collect this rinseate as liquid hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process for handling laboratory chemical waste.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Experimental workflow for preparing a this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Pirmenol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pirmenol, a potent antiarrhythmic agent. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed (Acute Toxicity Category 4, Oral). Due to limited comprehensive toxicological data and the absence of established Occupational Exposure Limits (OELs) from major regulatory bodies, a cautious approach is necessary. An initial threshold screening level (ITSL) for this compound has been identified as 3 μg/m³, suggesting it should be handled as a potent compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O |
| Molecular Weight | 338.49 g/mol |
| Appearance | White to very dark grey powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
| Source: Benchchem |
Table 2: Hazard Classification and Safety Precautions
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Source: Benchchem, Sigma-Aldrich |
Personal Protective Equipment (PPE)
To prevent dermal, ocular, and respiratory exposure, the following personal protective equipment (PPE) is mandatory when handling solid this compound or its concentrated solutions.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact with the potent compound. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| ** |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
